N-(3-Pyridyl)indomethacinamide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-15-20(13-23(29)27-18-4-3-11-26-14-18)21-12-19(31-2)9-10-22(21)28(15)24(30)16-5-7-17(25)8-6-16/h3-12,14H,13H2,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAPHQYAZUTCIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of N-(3-Pyridyl)indomethacinamide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of N-(3-Pyridyl)indomethacinamide, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective non-steroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
This compound is a derivative of the non-steroidal anti-inflammatory drug indomethacin, engineered to exhibit high selectivity for the COX-2 isozyme. This selectivity is crucial for minimizing the gastrointestinal side effects commonly associated with non-selective COX inhibitors. The primary mechanism of action involves the direct inhibition of COX-2, leading to a reduction in prostaglandin (B15479496) synthesis. Downstream of this primary action, this compound has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, including the intrinsic and extrinsic apoptotic pathways, and potentially the NF-κB signaling cascade. This guide will detail these mechanisms, present available quantitative data, outline relevant experimental protocols, and provide visual representations of the key pathways.
Core Mechanism of Action: Selective COX-2 Inhibition
The central mechanism of this compound is its potent and selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that plays a significant role in inflammatory processes and cell proliferation by catalyzing the conversion of arachidonic acid to prostaglandins, most notably prostaglandin E2 (PGE2).[1] In contrast, COX-1 is a constitutively expressed enzyme involved in homeostatic functions, including the protection of the gastric mucosa.[1] The selectivity of this compound for COX-2 over COX-1 is a key determinant of its therapeutic profile.
Quantitative Inhibition Data
The inhibitory potency of this compound against COX-1 and COX-2 has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high selectivity for COX-2.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | >66[1] | 0.052[1] | >1269 |
| Indomethacin | 0.018 | 0.026 | 0.69 |
Table 1: In vitro inhibitory activity of this compound and Indomethacin against COX-1 and COX-2.
Downstream Signaling Pathways
The inhibition of COX-2 by this compound triggers a cascade of downstream events, primarily culminating in the induction of apoptosis in cancer cells. This pro-apoptotic effect is a significant area of interest for its potential anti-cancer applications.
Prostaglandin E2 (PGE2) Suppression
By inhibiting COX-2, this compound effectively reduces the synthesis of PGE2. Elevated levels of PGE2 are associated with inflammation and are known to promote cancer cell proliferation, survival, and angiogenesis. The suppression of PGE2 is a critical step in the anti-inflammatory and potential anti-neoplastic effects of this compound.
Induction of Apoptosis
The reduction in PGE2 levels and other downstream effects of COX-2 inhibition lead to the activation of apoptotic pathways within cancer cells. Evidence suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
COX-2 inhibition has been shown to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis.
Selective COX-2 inhibitors can also sensitize cancer cells to apoptosis by upregulating the expression of death receptors, such as Fas (CD95). The binding of Fas ligand (FasL) to the Fas receptor initiates a signaling cascade that leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the apoptotic signal through the mitochondrial pathway.
Modulation of NF-κB Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, cell survival, and proliferation. Constitutive activation of NF-κB is a hallmark of many cancers. Some studies suggest that COX-2 inhibitors can suppress the activation of NF-κB, although the precise mechanism of this interaction is still under investigation. This inhibition may contribute to the pro-apoptotic and anti-proliferative effects of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Methodology: A common method is the oxygen consumption assay.
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.
-
Reaction Mixture: The reaction buffer typically contains Tris-HCl, hematin, and a reducing agent like epinephrine.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of this compound or vehicle control.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Measurement: The rate of oxygen consumption is measured using an oxygen electrode.
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 for cytotoxicity is calculated.
Western Blot Analysis for Apoptosis Markers
Objective: To quantify the expression of key apoptosis-related proteins following treatment with this compound.
Methodology:
-
Cell Lysis: Cells treated with the compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified to determine the relative protein expression levels.
Conclusion
This compound is a highly selective COX-2 inhibitor with a clear mechanism of action centered on the reduction of prostaglandin synthesis. This primary effect instigates downstream signaling events that promote apoptosis in cancer cells, highlighting its potential as an anti-inflammatory and anti-cancer agent. The experimental protocols detailed herein provide a framework for the further investigation and characterization of this and similar compounds. Future research should focus on obtaining more extensive in vivo efficacy data and further elucidating the intricate interplay between COX-2 inhibition and other key signaling pathways in various disease models.
References
N-(3-Pyridyl)indomethacinamide: A Technical Guide to a Selective COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of N-(3-Pyridyl)indomethacinamide, a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. Derived from the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), this amide derivative demonstrates significantly enhanced selectivity for COX-2 over the constitutively expressed COX-1 isoform. This selectivity profile suggests a reduced potential for the gastrointestinal side effects commonly associated with non-selective NSAIDs. This document details the mechanism of action, synthesis, in vitro and in vivo evaluation, and relevant signaling pathways associated with this compound, presenting a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins (B1171923) and other prostanoids.[1] Two primary isoforms, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including gastrointestinal mucosal protection and platelet aggregation.[2] In contrast, COX-2 is an inducible enzyme, with its expression upregulated by inflammatory stimuli such as cytokines, mitogens, and endotoxins.[2] The anti-inflammatory and analgesic effects of traditional NSAIDs stem primarily from the inhibition of COX-2.[2]
Indomethacin is a potent, non-selective NSAID that inhibits both COX-1 and COX-2.[2] While effective in reducing inflammation and pain, its clinical use can be limited by gastrointestinal toxicity due to the inhibition of COX-1.[3] The derivatization of indomethacin's carboxylate group into an amide is a strategic approach to enhance its selectivity for COX-2.[2][3] this compound is a prime example of this strategy, exhibiting high potency for COX-2 inhibition with minimal activity against COX-1.[2][4]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. The inhibition of COX-2 prevents the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2).[1] This selective inhibition is attributed to the structural differences in the active sites of COX-1 and COX-2. The active site of COX-2 is larger and possesses a side pocket, which can accommodate the bulkier amide moiety of this compound, whereas the narrower channel of the COX-1 active site cannot.[3] Kinetic studies have revealed that indomethacin amides act as slow, tight-binding inhibitors of COX-2, with the time-dependent inhibition step being a key determinant of their selectivity.[2][4]
The upregulation of COX-2 is a complex process involving multiple signaling pathways, often initiated by inflammatory stimuli. A simplified representation of the COX-2 signaling pathway is depicted below.
Quantitative Data
The inhibitory potency and selectivity of this compound against COX-1 and COX-2 are summarized in the table below. The data highlights the significant selectivity of the compound for the COX-2 isoform.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | > 66 | 0.052 | > 1269 |
| Indomethacin | 0.027 | 0.127 | 0.21 |
Data sourced from Kalgutkar et al., J. Med. Chem. 2000, 43 (15), 2860-2870.[2][4]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound from indomethacin can be achieved through two primary methods: a one-step DCC/DMAP coupling or a two-step acid chloride formation followed by amidation.[5][6][7][8]
Method 1: DCC/DMAP Coupling
This method facilitates direct amide bond formation.[5][7]
-
Materials: Indomethacin, 3-aminopyridine (B143674), dicyclohexylcarbodiimide (B1669883) (DCC), 4-dimethylaminopyridine (B28879) (DMAP), anhydrous dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve indomethacin (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add 3-aminopyridine (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the precipitated dicyclohexylurea (DCU) and wash with cold DCM.
-
Wash the combined filtrate with 5% aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Method 2: Acid Chloride Formation
This two-step method involves the activation of the carboxylic acid.[6][8]
-
Materials: Indomethacin, thionyl chloride, anhydrous benzene (B151609), 3-aminopyridine, dry pyridine (B92270).
-
Procedure:
-
Step 1: Formation of the Acid Chloride
-
Reflux a solution of indomethacin (1.0 equivalent) in anhydrous benzene with an excess of thionyl chloride for 2-3 hours.
-
Remove the excess thionyl chloride and benzene under reduced pressure to yield the crude indomethacin acid chloride.
-
-
Step 2: Amidation
-
Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., DCM or benzene).
-
Add a solution of 3-aminopyridine (1.1 equivalents) and dry pyridine (as a base) to the acid chloride solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, dilute acid, and brine.
-
Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
-
-
In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of this compound is determined using a fluorometric or colorimetric assay that measures the peroxidase activity of the COX enzymes.[2][4]
-
Principle: The assay measures the oxidation of a probe in the presence of arachidonic acid and the respective COX isoform (human recombinant COX-2 or ovine COX-1). The rate of probe oxidation is proportional to the enzyme activity.
-
Materials: Human recombinant COX-2, ovine COX-1, arachidonic acid, assay buffer, heme cofactor, fluorometric or colorimetric probe, test compound (this compound), and a known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.
-
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, COX enzyme (either COX-1 or COX-2), and the test compound or control.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the change in fluorescence or absorbance over time using a plate reader.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of NSAIDs.[9][10][11][12][13]
-
Principle: Carrageenan, when injected into the sub-plantar region of a rat's paw, induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Materials: Carrageenan, test compound (this compound), reference drug (e.g., indomethacin), vehicle (e.g., 0.5% carboxymethyl cellulose), plethysmometer.
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: control (vehicle), reference drug, and test compound at various doses.
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After a specific period (e.g., 1 hour), inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Conclusion
This compound represents a successful application of medicinal chemistry principles to modify a non-selective NSAID into a highly selective COX-2 inhibitor. Its potent in vitro activity and high selectivity index suggest a favorable therapeutic profile with a potentially reduced risk of gastrointestinal complications. The detailed synthetic and pharmacological evaluation protocols provided in this guide serve as a valuable resource for researchers investigating novel anti-inflammatory agents and for professionals involved in the drug development process. Further in vivo studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to confirm its efficacy and safety in preclinical models.
References
- 1. Indolyl esters and amides related to indomethacin are selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ojs.uomosul.edu.iq [ojs.uomosul.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Discovery and Development of N-(3-Pyridyl)indomethacinamide
This technical guide provides a comprehensive overview of the discovery, development, and core scientific principles underlying this compound, a potent and selective cyclooxygenase-2 (COX-2) inhibitor.
Introduction
This compound is a synthetic derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933).[1][2] It was developed as a highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] The rationale behind its development was to create a potent anti-inflammatory agent with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs, which also inhibit the COX-1 isoform responsible for gastric cytoprotection.[1][2] This document details the synthesis, mechanism of action, and biological evaluation of this compound.
Synthesis and Chemical Properties
This compound is synthesized from its parent compound, indomethacin. The general approach involves the conversion of the carboxylic acid group of indomethacin into an amide. A common synthetic strategy is to first activate the carboxylic acid of indomethacin, for example, by converting it to an acid chloride, and then reacting it with 3-aminopyridine.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₂₄H₂₀ClN₃O₃ |
| Molecular Weight | 433.89 g/mol |
| CAS Number | 261766-29-4 |
| IUPAC Name | 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-3-yl)acetamide |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the potent and selective inhibition of the COX-2 enzyme.[1][2] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of pain and inflammation.[3][4] By selectively inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.[5]
Biological Evaluation and Quantitative Data
The biological activity of this compound has been characterized through various in vitro and in vivo studies. A key aspect of its evaluation is the determination of its inhibitory potency against COX-1 and COX-2 to establish its selectivity.
Table 1: In Vitro COX Inhibition
| Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Human Recombinant COX-2 | 0.052 | >1269 |
| Ovine COX-1 | >66 | |
| Ovine Seminal Vesicular COX-1 | 75 | 0.67 |
| Ovine Placental COX-2 | 50 |
Data compiled from multiple sources.[1][6][7]
Experimental Protocols
General Synthesis of this compound
This protocol describes a general method for the synthesis of amide derivatives of indomethacin.
Procedure:
-
Activation of Indomethacin: Indomethacin is dissolved in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or benzene). An activating agent such as thionyl chloride or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) is added, and the mixture is stirred at room temperature to form the activated intermediate.[8][9]
-
Amide Coupling: 3-Aminopyridine, dissolved in an appropriate solvent, is added to the activated indomethacin solution. The reaction mixture is stirred, typically at room temperature, until the reaction is complete.
-
Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove by-products and unreacted reagents. The organic layer is dried and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield this compound.
In Vitro COX Inhibition Assay
This protocol outlines a general procedure for determining the IC₅₀ values of a test compound against COX-1 and COX-2.
Materials and Reagents:
-
Purified COX-1 and recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test inhibitor)
-
Assay buffer
-
Detection reagents (e.g., for ELISA or LC-MS/MS)
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the desired concentration in the assay buffer.
-
Inhibitor Preparation: A series of dilutions of this compound are prepared in a suitable solvent (e.g., DMSO).
-
Assay: In a microplate, the enzyme is pre-incubated with the various concentrations of the inhibitor for a specified time at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a defined period.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of prostaglandin produced is quantified using a suitable method such as ELISA or LC-MS/MS.[10]
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard animal model to evaluate the acute anti-inflammatory effects of compounds.[11]
Procedure:
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions.
-
Compound Administration: The animals are divided into groups and administered this compound at various doses (or a vehicle control) orally or intraperitoneally.
-
Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan is administered to the hind paw of each animal to induce localized edema.
-
Measurement of Paw Edema: The volume of the paw is measured at regular intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing the paw volume with the control group.
Conclusion
This compound is a potent and highly selective COX-2 inhibitor developed from the non-selective NSAID, indomethacin. Its mechanism of action, centered on the inhibition of prostaglandin synthesis, provides a strong basis for its anti-inflammatory properties with a potentially improved gastrointestinal safety profile. The experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers and professionals in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. N-(3-Pyridyl)indomethacin Amide (261766-29-4) for sale [vulcanchem.com]
- 8. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edusj.uomosul.edu.iq [edusj.uomosul.edu.iq]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of N-(3-Pyridyl)indomethacinamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Pyridyl)indomethacinamide and its derivatives represent a promising class of selective cyclooxygenase-2 (COX-2) inhibitors. As an amide derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), this scaffold has been investigated for its potential to deliver potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. This technical guide provides a comprehensive overview of the biological activity of this compound derivatives, including their synthesis, mechanism of action, and key experimental data.
Core Concepts: Selective COX-2 Inhibition
Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is typically induced at sites of inflammation.
Traditional NSAIDs, like indomethacin, are non-selective and inhibit both COX-1 and COX-2. While their therapeutic effects are primarily mediated through COX-2 inhibition, the simultaneous inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal ulceration and bleeding. The development of selective COX-2 inhibitors aims to mitigate these risks by specifically targeting the inflammation-associated enzyme. This compound has emerged as a potent and highly selective inhibitor of COX-2.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through the amidation of indomethacin. A representative synthetic protocol is outlined below. This procedure can be adapted for the synthesis of various derivatives by utilizing substituted indomethacin precursors or different aminopyridine isomers and their derivatives.
Experimental Protocol: Synthesis of this compound
Materials:
-
Indomethacin
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC/DMAP)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Triethylamine (B128534) or other suitable base
-
Silica (B1680970) gel for column chromatography
-
Appropriate deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)
Procedure:
-
Activation of Indomethacin: Indomethacin is first converted to its more reactive acyl chloride. To a solution of indomethacin in an anhydrous solvent, thionyl chloride is added dropwise at room temperature. The reaction is stirred for several hours to ensure complete conversion. The excess thionyl chloride and solvent are then removed under reduced pressure.
-
Amidation: The resulting indomethacin acyl chloride is dissolved in an anhydrous solvent. To this solution, 3-aminopyridine and a base such as triethylamine are added. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Data
The primary biological activity of this compound is its potent and selective inhibition of the COX-2 enzyme. This selectivity is a key feature that distinguishes it from its parent compound, indomethacin.
Table 1: In Vitro COX Inhibition Data for this compound
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | >66[1] | 0.052[1] | >1269[1] |
| Indomethacin | ~0.05-0.1 | ~0.75-2.6 | ~0.02-0.14 |
IC₅₀ values can vary depending on the specific assay conditions and enzyme source.
Experimental Protocols for Biological Evaluation
1. In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is crucial for determining the potency and selectivity of the synthesized compounds.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against COX-1 and COX-2.
Materials:
-
Purified COX-1 (e.g., ovine) and COX-2 (e.g., human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Test compounds and reference standards (e.g., indomethacin, celecoxib)
-
Reaction buffer (e.g., Tris-HCl)
-
Detection system to measure prostaglandin (B15479496) production (e.g., ELISA for PGE₂, or measurement of oxygen consumption)
Procedure:
-
Enzyme and Inhibitor Preparation: The COX enzymes are diluted to the desired concentration in the reaction buffer. Stock solutions of the test compounds are prepared (typically in DMSO) and serially diluted.
-
Reaction Setup: The reaction is typically performed in a 96-well plate format. The reaction buffer, enzyme, and various concentrations of the test compound or vehicle control are added to the wells.
-
Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes at room temperature) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Incubation: The plate is incubated for a specific time (e.g., 10-20 minutes at 37°C) to allow for the formation of prostaglandins.
-
Termination and Detection: The reaction is stopped, and the amount of prostaglandin produced is quantified using a suitable detection method.
-
Data Analysis: The percentage of inhibition for each concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
2. In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compounds on cell viability.
Objective: To determine the cytotoxic potential of this compound derivatives on a selected cell line.
Materials:
-
Human cancer cell line (e.g., HT-29, A549) or other relevant cell lines
-
Cell culture medium and supplements (e.g., fetal bovine serum)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration that causes 50% inhibition of cell growth) can be calculated.
3. In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.
Objective: To assess the in vivo anti-inflammatory efficacy of this compound derivatives.
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice)
-
Carrageenan solution (1% w/v in saline)
-
Test compounds and a standard drug (e.g., indomethacin)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer for measuring paw volume
Procedure:
-
Animal Grouping and Acclimatization: Animals are divided into groups (e.g., control, standard, and test groups at different doses) and allowed to acclimatize.
-
Compound Administration: The test compounds, standard drug, or vehicle are administered to the respective groups, typically orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan is administered into the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: The COX-2 signaling pathway and the inhibitory action of this compound derivatives.
References
In Vitro Evaluation of N-(3-Pyridyl)indomethacinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Pyridyl)indomethacinamide is a synthetic amide derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). This technical guide provides a comprehensive overview of the in vitro evaluation of this compound, focusing on its mechanism of action, inhibitory potency, and the experimental methodologies used for its characterization. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the field of anti-inflammatory and analgesic agents.
Core Mechanism of Action: Selective COX-2 Inhibition
This compound is characterized as a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3][4] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1][4] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1][4] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.
This compound demonstrates a reversible mode of inhibition.[1][2][4] Its selectivity for COX-2 is significant, with studies showing it to be substantially less potent as an inhibitor of COX-1.[1][2]
Quantitative Analysis of Inhibitory Potency
The inhibitory activity of this compound against COX-1 and COX-2 has been quantified through the determination of half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values from in vitro assays.
| Enzyme Target | Test System | IC50 Value | Reference |
| Human Recombinant COX-2 | In Vitro Enzyme Assay | 0.052 µM | [1][2] |
| Ovine COX-1 | In Vitro Enzyme Assay | >66 µM | [1] |
| Ovine Seminal Vesicular COX-1 | In Vitro Enzyme Assay | 75 µM | [2] |
| Ovine Placental COX-2 | In Vitro Enzyme Assay | 50 µM | [2] |
Note: The significant difference in IC50 values between COX-2 and COX-1 highlights the selectivity of this compound.
Experimental Protocols
The in vitro evaluation of this compound typically involves enzymatic assays to determine its inhibitory effect on COX-1 and COX-2. While specific, detailed protocols for this particular compound are not exhaustively available in the public domain, a general methodology based on standard practices for COX inhibitor screening can be described.
General Protocol for In Vitro COX Inhibition Assay
This protocol outlines the key steps for determining the IC50 of a test compound like this compound against purified COX-1 and COX-2 enzymes.
1. Materials and Reagents:
-
Purified recombinant human or ovine COX-2 enzyme
-
Purified ovine COX-1 enzyme
-
Arachidonic acid (substrate)
-
A detection system to measure prostaglandin (B15479496) production (e.g., ELISA for PGE2, colorimetric or fluorometric probe)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
The test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
A known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) as controls.
2. Assay Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound and control inhibitors in the assay buffer.
-
Incubation: In a microplate, add the enzyme solution to wells containing the different concentrations of the test inhibitor or controls. Allow for a pre-incubation period to permit inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to each well.
-
Reaction Termination: After a specific incubation time at a controlled temperature (e.g., 37°C), stop the reaction using a suitable reagent.
-
Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using the chosen detection method.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a suitable dose-response curve.
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by this compound is the prostaglandin synthesis pathway via the inhibition of COX-2. The experimental workflow for its in vitro evaluation follows a logical progression from initial screening to detailed characterization.
While the direct effects of this compound on other signaling pathways have not been extensively reported, studies on its parent compound, indomethacin, suggest potential interactions with pathways involved in apoptosis and cell cycle regulation. For instance, indomethacin has been shown to induce apoptosis and affect cell cycle progression in various cell lines, potentially through modulation of the AMPK/mTOR pathway and regulation of cell cycle proteins. Further research is warranted to determine if this compound shares these properties.
Conclusion
This compound is a potent and selective COX-2 inhibitor, a characteristic that makes it a promising candidate for the development of anti-inflammatory and analgesic drugs with an improved safety profile. The in vitro data clearly demonstrates its high affinity for the COX-2 enzyme over its COX-1 counterpart. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and characterization of this and similar compounds. Future in vitro studies should aim to further elucidate its mechanism of action and explore its effects on a broader range of cellular signaling pathways to fully understand its pharmacological profile.
References
- 1. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. apexbt.com [apexbt.com]
An In-depth Technical Guide to the Target Identification and Validation of N-(3-Pyridyl)indomethacinamide
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction: N-(3-Pyridyl)indomethacinamide is a synthetic derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. This technical guide provides a detailed exploration of its primary molecular target, the validation of this target, and the associated downstream signaling pathways. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a compilation of quantitative data, experimental methodologies, and visual representations of molecular interactions.
Target Identification: Pinpointing Cyclooxygenase-2 (COX-2)
The primary molecular target of this compound has been identified as Cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Unlike the constitutively expressed COX-1 isoform, COX-2 is inducible and its expression is upregulated at sites of inflammation, making it a prime target for anti-inflammatory drugs with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.
This compound has been demonstrated to be a potent and selective inhibitor of the COX-2 enzyme.[1] This selectivity is a key characteristic that distinguishes it from its parent compound, indomethacin, which inhibits both COX-1 and COX-2.
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor. The following table summarizes the available IC50 data for this compound against COX isoforms.
| Enzyme | Species | IC50 | Reference |
| COX-2 | Human (recombinant) | 0.052 µM | [1] |
| COX-1 | Ovine | >66 µM | |
| COX-2 | Ovine (placental) | 50 µM | [1] |
| COX-1 | Ovine (seminal vesicular) | 75 µM | [1] |
Note: The data indicates that this compound is a highly potent inhibitor of human COX-2, with significantly lower potency against ovine COX-1, demonstrating its selectivity. The differing potencies against ovine placental COX-2 and seminal vesicular COX-1 highlight species- and tissue-specific variations that are important considerations in preclinical studies.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the COX-2 enzyme, which in turn blocks the synthesis of prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2). This interruption of the COX-2 signaling pathway has several downstream consequences.
dot
Caption: COX-2 signaling pathway and the inhibitory action of this compound.
While direct studies on the downstream effects of this compound are limited, the known consequences of COX-2 inhibition and the activities of its parent compound, indomethacin, suggest potential impacts on several key cellular processes:
-
NF-κB Pathway: Prostaglandins can modulate the activity of the transcription factor NF-κB, which is a master regulator of inflammatory gene expression. Inhibition of PGE2 synthesis by this compound may therefore lead to a downstream suppression of NF-κB activation.
-
Apoptosis and Cell Proliferation: The COX-2/PGE2 pathway is implicated in promoting cell survival and proliferation in some cancer models. Therefore, inhibition of this pathway by this compound could potentially induce apoptosis and inhibit the proliferation of cancer cells.
Further research is required to specifically validate these downstream effects for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the target identification and validation of this compound.
In Vitro COX-2 Inhibition Assay
This protocol outlines a common method for determining the IC50 of a test compound against recombinant human COX-2.
dot
Caption: Experimental workflow for an in vitro COX-2 inhibition assay.
Materials:
-
Recombinant human COX-2 enzyme
-
This compound
-
Arachidonic acid (substrate)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
DMSO (for dissolving the compound)
-
96-well microplate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the reaction buffer to obtain a range of test concentrations.
-
Enzyme Preparation: Dilute the recombinant human COX-2 enzyme to the desired concentration in the reaction buffer.
-
Incubation: Add the diluted enzyme to the wells of a 96-well plate. Add the various concentrations of this compound or vehicle control (DMSO in reaction buffer) to the respective wells. Incubate for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Termination: After a specific incubation period (e.g., 10 minutes), stop the reaction by adding a stopping agent (e.g., a solution of HCl).
-
Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis for Downstream Signaling Proteins
This protocol can be used to assess the effect of this compound on the expression levels of proteins in downstream signaling pathways (e.g., components of the NF-κB pathway).
Materials:
-
Cell line of interest (e.g., a cancer cell line with high COX-2 expression)
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture the cells to a suitable confluency and treat them with various concentrations of this compound or a vehicle control for a specific duration.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the intensity of the protein bands using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Target Validation and Off-Target Profiling
Target validation is a critical step to confirm that the observed biological effects of a compound are indeed due to its interaction with the intended target. While specific target validation studies for this compound are not extensively reported in the public domain, the following experimental approaches are standard in the field.
dot
Caption: A logical workflow for target validation and off-target profiling.
Key Methodologies for Target Validation:
-
Genetic Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of COX-2 in a cellular model. The phenotypic effects of this compound treatment should be diminished or absent in these COX-2 deficient cells if COX-2 is the primary target.
-
Overexpression Studies: Overexpressing COX-2 in cells could potentially lead to a requirement for higher concentrations of this compound to achieve the same level of inhibition, further confirming on-target engagement.
-
Chemical Proteomics: Techniques such as affinity chromatography using a modified this compound as bait can be employed to pull down its binding partners from a cell lysate, which can then be identified by mass spectrometry.
Strategies for Off-Target Profiling:
-
Broad-Panel Screening: Testing this compound against a large panel of kinases and other enzymes to identify potential unintended interactions.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target in a cellular context by measuring changes in the thermal stability of the target protein.
-
Proteome-wide Analysis: Utilizing quantitative proteomics to compare the proteomes of cells treated with this compound versus a control to identify changes in protein expression or post-translational modifications that may indicate off-target effects.
Conclusion and Future Directions
This compound has been clearly identified as a potent and selective inhibitor of COX-2. Its mechanism of action is primarily through the blockade of prostaglandin synthesis, which has significant implications for inflammation and potentially for cancer biology. While the direct target and its potency are well-characterized, further research is needed to fully elucidate and validate the downstream signaling effects of this specific molecule. In particular, studies focusing on its impact on the NF-κB pathway, apoptosis, and cell proliferation in various disease models are warranted. Comprehensive target validation and off-target profiling studies will be crucial to fully understand its therapeutic potential and safety profile for future clinical development.
References
An In-depth Technical Guide to the Early Preclinical Studies of N-(3-Pyridyl)indomethacinamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(3-Pyridyl)indomethacinamide, a pyridyl amide derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), emerged from early preclinical studies as a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. By modifying the carboxylate group of indomethacin, researchers successfully engineered a compound with a significantly improved safety profile, mitigating the gastrointestinal side effects associated with non-selective COX inhibition. This technical guide provides a comprehensive overview of the foundational preclinical investigations of this compound, detailing its inhibitory activity, the experimental protocols used for its evaluation, and the underlying biochemical pathways.
Core Compound Activity: Selective COX-2 Inhibition
This compound was identified as a reversible, potent, and selective inhibitor of the COX-2 enzyme, which is responsible for the formation of prostanoids involved in inflammation.[1] Its selectivity is a key feature, as it shows significantly less inhibition of the COX-1 isoform, which is involved in maintaining the gastrointestinal lining and platelet function.
Quantitative Inhibitory Activity
The inhibitory potency of this compound was determined against both COX-1 and COX-2 enzymes. The half-maximal inhibitory concentrations (IC50) from these early studies are summarized below.
| Enzyme Target | Inhibitor | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Human Recombinant COX-2 | This compound | 0.052 | >1269 |
| Ovine COX-1 | This compound | >66 | |
| Ovine COX-1 | Indomethacin (Parent Compound) | 0.1 | ~0.1 |
| Murine COX-2 | Indomethacin (Parent Compound) | 1.0 |
Data sourced from Kalgutkar et al., J Med Chem. 2000.[1][2]
Mechanism of Action: Slow, Tight-Binding Inhibition
Kinetic studies revealed that this compound and other indomethacin amides act as slow, tight-binding inhibitors of COX-2. This mechanism is characterized by an initial weak binding event followed by a slower conformational change that results in a more tightly bound enzyme-inhibitor complex. This time-dependent inhibition contributes to the compound's potent and selective activity against COX-2.
Experimental Protocols
The following sections detail the methodologies employed in the early preclinical evaluation of this compound.
In Vitro COX Inhibition Assay
Objective: To determine the IC50 values of this compound against COX-1 and COX-2.
Enzyme Source:
-
COX-1: Purified from ovine seminal vesicles.
-
COX-2: Purified from recombinant human enzyme expressed in a suitable system.
Assay Principle: The assay measures the initial velocity of the cyclooxygenase reaction by monitoring the consumption of oxygen using a polarographic oxygen electrode. The production of prostaglandin (B15479496) E2 (PGE2) can also be quantified as an endpoint.
Detailed Protocol:
-
The purified enzyme (COX-1 or COX-2) is pre-incubated with various concentrations of this compound or vehicle (DMSO) in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) at a controlled temperature (e.g., 37°C) for a specific duration to allow for time-dependent inhibition.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The rate of oxygen consumption is measured, or the reaction is allowed to proceed for a set time and then terminated.
-
The amount of prostaglandin produced is quantified using methods such as ELISA or chromatography.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based COX-2 Inhibition Assay
Objective: To assess the inhibitory activity of this compound on COX-2 in a cellular environment.
Cell Line: A suitable cell line that expresses high levels of COX-2, such as a mouse macrophage-like cell line, is used.
Protocol:
-
Cells are cultured and stimulated to induce COX-2 expression (e.g., with lipopolysaccharide).
-
The cells are then treated with various concentrations of this compound.
-
Arachidonic acid is added to the cells to serve as a substrate for COX-2.
-
After a defined incubation period, the cell culture medium is collected.
-
The concentration of a specific prostaglandin, such as prostaglandin D2 (PGD2), is measured using a suitable immunoassay.
-
IC50 values are calculated based on the reduction in prostaglandin production.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
Animal Model: Male Sprague-Dawley rats are typically used for this model of acute inflammation.
Protocol:
-
Animals are fasted overnight before the experiment.
-
This compound or the vehicle control is administered orally.
-
After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan (a potent inflammatory agent) is administered into the right hind paw of each rat.
-
The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated control group.
-
The dose that produces a 50% reduction in edema (ED50) is determined.
Visualizations: Pathways and Workflows
COX-2 Signaling Pathway and Inhibition
References
patent literature for N-(3-Pyridyl)indomethacinamide synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Pyridyl)indomethacinamide is an amide derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). It has been identified as a highly potent and selective inhibitor of COX-2, an enzyme implicated in inflammation and pain.[1][2] The conversion of indomethacin's carboxylic acid moiety to an amide is a key structural modification that imparts this selectivity, potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[2] This guide outlines a plausible and scientifically supported synthetic pathway to this compound.
Synthetic Pathway Overview
The synthesis of this compound from indomethacin is conceptually a straightforward amidation reaction. The primary challenge lies in the activation of the carboxylic acid group of indomethacin to facilitate its coupling with 3-aminopyridine. A common and effective method involves the conversion of indomethacin to its acyl chloride derivative, which then readily reacts with the amine.
The overall logical workflow for the synthesis is depicted below:
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are based on established methods for the synthesis of indomethacin amides.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Indomethacin | ≥98% | Sigma-Aldrich |
| Thionyl Chloride (SOCl₂) | Reagent Grade | Merck |
| Dry Benzene | Anhydrous | Acros Organics |
| 3-Aminopyridine | ≥99% | Alfa Aesar |
| Dry Pyridine | Anhydrous | Fisher Scientific |
| Diethyl Ether | Anhydrous | VWR |
| Sodium Bicarbonate | ACS Reagent | J.T. Baker |
| Anhydrous Sodium Sulfate | ACS Reagent | EMD Millipore |
Synthesis of Indomethacin Acyl Chloride (Intermediate 2)
This step involves the conversion of the carboxylic acid group of indomethacin into a more reactive acyl chloride.
Reaction Scheme:
References
The Therapeutic Potential of N-(3-Pyridyl)indomethacinamide in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a complex biological response implicated in a wide range of pathologies, from acute inflammatory conditions to chronic diseases such as arthritis and cardiovascular disease. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. N-(3-Pyridyl)indomethacinamide, a derivative of the potent NSAID indomethacin (B1671933), has emerged as a highly selective inhibitor of cyclooxygenase-2 (COX-2). This selectivity profile suggests a significant therapeutic potential for mitigating inflammation while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. This technical guide provides an in-depth overview of the core scientific principles underlying the therapeutic potential of this compound, including its mechanism of action, available biochemical data, and detailed experimental protocols for its evaluation as an anti-inflammatory agent.
Introduction
Indomethacin, a well-established NSAID, is known for its potent anti-inflammatory, analgesic, and antipyretic properties. However, its clinical use is often limited by its propensity to cause gastrointestinal complications, a consequence of its non-selective inhibition of both COX-1 and COX-2 isoforms. The COX-1 enzyme is constitutively expressed in many tissues and plays a crucial role in maintaining the integrity of the gastric mucosa and regulating platelet function. In contrast, COX-2 is typically induced at sites of inflammation and is the primary mediator of the production of pro-inflammatory prostaglandins.
The development of selective COX-2 inhibitors represents a significant advancement in anti-inflammatory therapy, aiming to provide the therapeutic benefits of COX inhibition without the adverse effects of COX-1 suppression. This compound has been identified as a potent and highly selective inhibitor of the COX-2 enzyme, making it a promising candidate for further investigation as a safer anti-inflammatory agent.
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action of this compound is its selective inhibition of the COX-2 enzyme.[1] COX-2 is responsible for the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor to a variety of pro-inflammatory prostaglandins, including prostaglandin E2 (PGE2). By selectively blocking COX-2, this compound effectively reduces the synthesis of these inflammatory mediators at the site of inflammation, thereby alleviating pain and reducing swelling.
The high selectivity for COX-2 over COX-1 is a key feature of this compound. This selectivity is attributed to structural differences in the active sites of the two enzyme isoforms. The active site of COX-2 is larger and has a side pocket that can accommodate the bulkier structure of selective inhibitors like this compound, whereas the narrower channel of the COX-1 active site sterically hinders their binding.
Signaling Pathway
The anti-inflammatory effect of this compound can be visualized through the following signaling pathway:
Quantitative Data
The primary quantitative data available for this compound pertains to its in vitro inhibitory activity against COX-1 and COX-2 enzymes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | >66 | 0.052 | >1269 |
| Indomethacin | 0.018 | 0.96 | 0.019 |
Table 1: In Vitro Cyclooxygenase Inhibitory Activity. Data derived from in vitro assays using purified enzymes. The high selectivity index for this compound highlights its potent and specific inhibition of COX-2.
Experimental Protocols
To facilitate further research and evaluation of this compound, detailed protocols for key anti-inflammatory assays are provided below.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Indomethacin (as a control)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Prepare a series of dilutions of this compound and the control compound in a suitable solvent (e.g., DMSO).
-
In a multi-well plate, add the reaction buffer.
-
Add the diluted test compound or vehicle control to the wells.
-
Add the COX-1 or COX-2 enzyme to the respective wells and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 2 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the acute anti-inflammatory activity of this compound in a rodent model of inflammation.
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
This compound
-
Indomethacin (as a positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
1% (w/v) carrageenan solution in sterile saline
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer this compound, indomethacin, or vehicle orally or intraperitoneally at a predetermined dose.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) (Vt).
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point using the following formula: % Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] x 100
In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines in cultured macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line or primary peritoneal macrophages
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Indomethacin (as a control)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Seed the macrophages in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or indomethacin for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Determine the dose-dependent inhibition of cytokine production by this compound.
Visualizations
Experimental Workflow for In Vivo Anti-Inflammatory Screening
Logical Relationship of Selective COX-2 Inhibition and Therapeutic Benefit
Conclusion
This compound stands out as a promising anti-inflammatory agent due to its remarkable potency and selectivity for the COX-2 enzyme. This targeted mechanism of action holds the potential for effective management of inflammatory conditions with a reduced risk of the gastrointestinal side effects that plague traditional non-selective NSAIDs. While the available in vitro data is compelling, further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other selective COX-2 inhibitors, with the ultimate goal of developing safer and more effective treatments for inflammatory diseases.
References
N-(3-Pyridyl)indomethacinamide: An Uncharted Territory in Cancer Research
While the parent compound, indomethacin (B1671933), and its various derivatives have garnered attention for their potential anticancer properties, a comprehensive review of the scientific literature reveals a significant gap in our understanding of N-(3-Pyridyl)indomethacinamide's specific applications in cancer research. Despite its documented activity as a selective cyclooxygenase-2 (COX-2) inhibitor, dedicated studies exploring its efficacy, mechanism of action, and potential as a therapeutic agent against cancer are notably absent from publicly available research. This technical guide aims to provide a framework for future investigation by summarizing the known information about this compound and outlining the necessary experimental approaches to elucidate its potential role in oncology.
Chemical and Physical Properties
This compound, with the chemical formula C24H20ClN3O3, is a derivative of indomethacin, a well-established nonsteroidal anti-inflammatory drug (NSAID). The key structural modification is the amidation of indomethacin's carboxylic acid group with 3-aminopyridine. This alteration is known to significantly impact its pharmacological profile, particularly its selectivity for COX-2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C24H20ClN3O3 | PubChem |
| Molecular Weight | 433.9 g/mol | PubChem |
| IUPAC Name | 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-3-yl)acetamide | PubChem |
| CAS Number | 261766-29-4 | PubChem |
Mechanism of Action: The COX-2 Hypothesis and Beyond
The primary established mechanism of action for this compound is its selective inhibition of the COX-2 enzyme. Overexpression of COX-2 is a hallmark of many cancers and is implicated in promoting tumor growth, angiogenesis, and metastasis. Therefore, the foundational hypothesis for its anticancer potential lies in its ability to suppress these pro-tumorigenic processes through COX-2 inhibition.
However, the anticancer effects of other indomethacin derivatives often extend beyond COX-2 inhibition, involving modulation of various signaling pathways critical for cancer cell survival and proliferation. These may include, but are not limited to, the PI3K/Akt and NF-κB pathways. A critical area of future research will be to determine if this compound exerts its effects solely through COX-2 or if it possesses additional, off-target activities that contribute to any observed anticancer effects.
Diagram 1: Hypothesized Mechanism of Action via COX-2 Inhibition
Caption: Hypothesized pathway of this compound action through COX-2 inhibition.
Quantitative Data: A Call for Investigation
A thorough literature search did not yield any published studies presenting quantitative data on the anticancer activity of this compound against various cancer cell lines. Key metrics such as IC50 (half-maximal inhibitory concentration) values from cell viability assays are essential for determining its potency and selectivity. Future research should prioritize generating this fundamental data.
Table 2: Proposed Initial Cancer Cell Line Screening Panel
| Cancer Type | Recommended Cell Lines | Rationale |
| Colorectal Cancer | HCT-116, HT-29 | High COX-2 expression is common. |
| Breast Cancer | MDA-MB-231, MCF-7 | To assess activity in different subtypes. |
| Lung Cancer | A549, H1299 | A leading cause of cancer mortality. |
| Prostate Cancer | PC-3, LNCaP | To evaluate efficacy in hormone-dependent and -independent models. |
Essential Experimental Protocols for Future Research
To systematically evaluate the anticancer potential of this compound, a series of well-defined experimental protocols should be employed.
Synthesis of this compound
A detailed, step-by-step synthesis protocol is a prerequisite for any biological investigation. While the general synthetic route can be inferred from standard organic chemistry principles involving amide bond formation between indomethacin and 3-aminopyridine, a published, optimized, and characterized protocol specific to this compound is needed for reproducibility.
Diagram 2: General Experimental Workflow for Anticancer Evaluation
Caption: A proposed experimental workflow for the comprehensive anticancer evaluation.
Cell Viability Assays (MTT/MTS)
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines and to calculate IC50 values.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for a specified period (typically 2-4 hours) to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assays
Objective: To determine if this compound induces apoptosis in cancer cells.
Methodology (Annexin V/Propidium (B1200493) Iodide Staining):
-
Cell Treatment: Treat cancer cells with this compound at concentrations around the determined IC50 value for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To investigate the effect of this compound on key signaling proteins involved in cancer cell proliferation and survival.
Methodology:
-
Protein Extraction: Treat cancer cells with this compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of Akt, NF-κB, and key apoptosis-related proteins like Bax, Bcl-2, and cleaved caspase-3).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Future Directions and In Vivo Studies
Should in vitro studies demonstrate significant anticancer activity, subsequent in vivo experiments using animal models, such as xenografts in immunodeficient mice, will be crucial. These studies would aim to evaluate the compound's anti-tumor efficacy, pharmacokinetic profile, and potential toxicity in a living organism.
Conclusion
This compound represents a molecule of interest for cancer research due to its established role as a selective COX-2 inhibitor. However, the current lack of specific research into its anticancer properties presents a significant knowledge gap. The experimental framework outlined in this guide provides a roadmap for researchers to systematically investigate its potential, from fundamental in vitro cytotoxicity to the elucidation of its molecular mechanisms and eventual in vivo validation. Such studies are essential to determine if this compound holds promise as a novel therapeutic agent in the fight against cancer.
In-Depth Technical Guide: N-(3-Pyridyl)indomethacinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Pyridyl)indomethacinamide is a potent and selective reversible inhibitor of cyclooxygenase-2 (COX-2). As an amide derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), it represents a significant modification aimed at reducing the gastrointestinal side effects associated with non-selective COX inhibitors. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, synthesis, and relevant experimental protocols.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 261766-29-4 | [1][2] |
| Molecular Formula | C24H20ClN3O3 | [1] |
| Molecular Weight | 433.9 g/mol | [1] |
| IUPAC Name | 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-3-yl)acetamide | [1] |
| Synonyms | N-3PyIA | [3] |
Note on CAS Number: While the predominant CAS number is 261766-29-4, some sources may list 261755-29-4. Researchers should verify the CAS number with their supplier.
Mechanism of Action
This compound selectively inhibits the COX-2 enzyme, which is a key enzyme in the prostaglandin (B15479496) synthesis pathway.[3] Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.[4][5] Unlike non-selective NSAIDs, it shows significantly less inhibition of the COX-1 isoform, which is involved in maintaining the protective lining of the stomach.[3][6]
Prostaglandin Synthesis Pathway Inhibition
The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by this compound.
Interaction with Fatty Acid Amide Hydrolase (FAAH)
This compound has been reported to be a derivative of Indomethacin that is hydrolyzed by human Fatty Acid Amide Hydrolase (FAAH) in transfected HEK293 cells with an IC50 of 360 nM.[7] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[8] This interaction suggests a potential link to the endocannabinoid system, which warrants further investigation.
Quantitative Data
The following table summarizes the inhibitory potency of this compound against COX-1 and COX-2 enzymes.
| Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Human COX-2 | 0.052 | >1269 | [3] |
| Ovine COX-1 | >66 | [3] | |
| Ovine COX-2 | 50 | 1.5 | [9] |
| Ovine COX-1 | 75 | [9] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the conversion of the carboxylic acid group of indomethacin to an amide. The following is a general protocol based on the procedures described for similar amide derivatives in Kalgutkar et al., 2000.[3]
Materials:
-
Indomethacin
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
A solution of indomethacin (1 equivalent) in anhydrous DCM is cooled to 0 °C under an inert atmosphere (argon or nitrogen).
-
Oxalyl chloride (1.2 equivalents) is added dropwise to the solution, followed by a catalytic amount of dimethylformamide (DMF).
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude indomethacin acid chloride.
-
The crude acid chloride is redissolved in anhydrous DCM and cooled to 0 °C.
-
A solution of 3-aminopyridine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM is added dropwise to the acid chloride solution.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford this compound.
COX-2 Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of this compound against COX-2. This protocol is based on the methods described by Kalgutkar et al., 2000.[3]
Materials:
-
Purified human recombinant COX-2 enzyme
-
[1-¹⁴C]Arachidonic acid
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
The COX-2 enzyme is pre-incubated in the assay buffer at 37 °C for 5 minutes.
-
Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the enzyme solution and incubated for a further 20 minutes at 37 °C.
-
The enzymatic reaction is initiated by the addition of [1-¹⁴C]arachidonic acid (final concentration, e.g., 5 µM).
-
The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37 °C.
-
The reaction is terminated by the addition of an acidic solution (e.g., 2 M HCl).
-
The prostanoid products are extracted with an organic solvent (e.g., ethyl acetate).
-
The organic solvent is evaporated, and the residue is redissolved in a small volume of a suitable solvent.
-
The amount of radioactive prostanoid products is quantified by liquid scintillation counting.
-
The IC50 value is calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
FAAH Hydrolysis Assay Workflow
The following diagram illustrates a general experimental workflow for assessing the hydrolysis of this compound by FAAH.
Conclusion
This compound is a well-characterized selective COX-2 inhibitor with potential as a safer alternative to traditional NSAIDs. Its synthesis from indomethacin is straightforward, and its biological activity can be robustly assessed using established in vitro assays. The interaction with FAAH opens up new avenues for research into its pharmacological profile and potential therapeutic applications beyond inflammation and pain. This guide provides a solid foundation for researchers and drug development professionals working with this promising compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Fluorescent indomethacin-dansyl conjugates utilize the membrane-binding domain of cyclooxygenase-2 to block the opening to the active site (Journal Article) | OSTI.GOV [osti.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. benchchem.com [benchchem.com]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols: N-(3-Pyridyl)indomethacinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-(3-Pyridyl)indomethacinamide, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. This document includes key quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and diagrams illustrating its mechanism of action and experimental workflows.
Introduction
This compound is a synthetic derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933).[1][2] By converting the carboxylic acid moiety of indomethacin to a 3-pyridyl amide, the compound gains significant selectivity for the COX-2 isozyme over COX-1.[3] This selectivity is desirable as it is hypothesized to reduce the gastrointestinal side effects associated with non-selective COX inhibitors, which primarily arise from the inhibition of the constitutively expressed COX-1 enzyme responsible for producing cytoprotective prostaglandins (B1171923) in the stomach.[3] this compound's potent and reversible inhibition of COX-2 makes it a valuable tool for research into the roles of COX-2 in inflammation, pain, and cancer.[3][4]
Quantitative Data
The inhibitory potency of this compound against COX-1 and COX-2 has been determined through in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Human Recombinant COX-2 | 0.052 | >1269 |
| This compound | Ovine COX-1 | >66 | |
| This compound | Ovine Seminal Vesicular COX-1 | 75 | 0.67 |
| This compound | Ovine Placental COX-2 | 50 |
Data compiled from multiple sources.[4][5][6] The selectivity index highlights the compound's significant preference for COX-2.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from indomethacin and 3-aminopyridine (B143674). This is a representative procedure based on standard amide bond formation reactions.
Materials:
-
Indomethacin
-
3-Aminopyridine
-
Thionyl chloride (SOCl₂) or a suitable carbodiimide (B86325) coupling agent (e.g., EDC/HOBt)
-
Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA) or other suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
Activation of Indomethacin:
-
Dissolve indomethacin (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC). This step forms the acyl chloride of indomethacin.
-
Alternative using a coupling agent: Dissolve indomethacin (1 eq), 3-aminopyridine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Add a base such as triethylamine (2 eq) and stir at room temperature overnight.
-
-
Amide Formation:
-
In a separate flask, dissolve 3-aminopyridine (1.1 equivalents) and triethylamine (2 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Slowly add the freshly prepared indomethacin acyl chloride solution to the 3-aminopyridine solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorogenic substrate)
-
COX Cofactor (e.g., heme)
-
Arachidonic Acid (substrate)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well black opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in COX Assay Buffer to achieve a range of desired concentrations.
-
Prepare working solutions of COX-1 and COX-2 enzymes, COX Probe, and COX Cofactor in COX Assay Buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the following in order:
-
COX Assay Buffer
-
COX Cofactor
-
COX Probe
-
COX-1 or COX-2 enzyme
-
This compound solution at various concentrations (or vehicle control - DMSO in assay buffer).
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of arachidonic acid to each well.
-
Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm. Record data every minute for 10-20 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Diagrams
Signaling Pathway
Caption: COX-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Experimental Workflow: In Vitro COX Inhibition Assay
Caption: Workflow for the in vitro determination of COX inhibitory activity.
References
- 1. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N-(3-Pyridyl)indomethacin Amide (261766-29-4) for sale [vulcanchem.com]
Application Notes and Protocols for N-(3-Pyridyl)indomethacinamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of N-(3-Pyridyl)indomethacinamide, a selective cyclooxygenase-2 (COX-2) inhibitor, in cell culture experiments. Adherence to these guidelines will ensure reproducible results while maintaining cell viability.
Physicochemical Properties and Solubility
This compound is a derivative of indomethacin (B1671933) with potent and selective inhibitory activity against the COX-2 enzyme.[1] Understanding its solubility is critical for preparing stock solutions for in vitro assays.
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Mass ( g/mol ) |
| Dimethyl Sulfoxide (DMSO) | ≤ 3 mg/mL | 433.89[2] |
| Ethanol | ≤ 3 mg/mL | |
| Dimethyl Formamide (DMF) | ≤ 3 mg/mL |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a standard starting concentration for many cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass:
-
Mass (mg) = 10 mmol/L * 0.001 L * 433.89 g/mol * 1000 mg/g = 4.34 mg
-
-
Weighing the compound:
-
In a sterile microcentrifuge tube, accurately weigh 4.34 mg of this compound.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can aid dissolution.
-
-
Storage:
-
Aliquot the 10 mM stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Table 2: Recommended Storage Conditions
| Solution | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Keep desiccated. |
| 10 mM Stock in DMSO | -20°C or -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells. A final DMSO concentration of ≤ 0.1% is generally recommended, although some cell lines may tolerate up to 0.5%. A vehicle control (media with the same final DMSO concentration) should always be included in experiments.
Procedure:
-
Thaw the stock solution:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution (Recommended):
-
To avoid precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM in 1 mL of media:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium to make a 100 µM solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.
-
-
-
Direct Dilution (for higher concentrations):
-
To prepare a 10 µM working solution directly in 1 mL of media, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Mixing:
-
Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can cause protein denaturation in the medium.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium (e.g., 1 µL of DMSO to 999 µL of medium for a 0.1% DMSO control).
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in preparing this compound for cell culture experiments.
Mechanism of Action: COX-2 Signaling Pathway
This compound is a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of inflammation and pain.[3][4] By inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins.
The diagram below illustrates the COX-2 signaling pathway.
References
- 1. N-(3-Pyridyl)indomethacin Amide (261766-29-4) for sale [vulcanchem.com]
- 2. N-(3-Pyridyl)indomethacin Amide | C24H20ClN3O3 | CID 4434869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]
Application Notes & Protocols: Analytical Methods for the Quantification of N-(3-Pyridyl)indomethacinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of potential analytical methodologies for the quantitative determination of N-(3-Pyridyl)indomethacinamide. As of the date of this publication, specific validated analytical methods for this compound are not widely available in peer-reviewed literature. Therefore, this guide presents detailed protocols for developing and validating methods based on established analytical techniques for its parent compound, indomethacin (B1671933), and other structurally related molecules. The primary techniques discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Emphasis is placed on the critical need for method validation to ensure accuracy, precision, and reliability of results.
Introduction
This compound is a derivative of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID).[1] The addition of a pyridylamide moiety to the indomethacin structure alters its physicochemical properties, necessitating the development of specific analytical methods for its quantification in various matrices, including bulk pharmaceutical ingredients, finished dosage forms, and biological fluids. Accurate and precise quantification is crucial for pharmacokinetic studies, quality control, and stability testing in the drug development process.
This application note outlines starting points for the development of robust analytical methods for this compound.
Proposed Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of active pharmaceutical ingredients (APIs). A reversed-phase HPLC method is proposed for the analysis of this compound, leveraging established methods for indomethacin.[1][2][3][4]
2.1.1 Experimental Protocol: Proposed HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or a phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common starting point for indomethacin is a ratio of acetonitrile and 0.2% phosphoric acid (50:50, v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: The UV spectrum of this compound should be determined to identify the wavelength of maximum absorbance (λmax). For indomethacin, wavelengths between 237 nm and 318 nm have been used.[2] A photodiode array (PDA) detector would be beneficial for initial method development.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and dilute to working concentrations with the mobile phase.
-
Pharmaceutical Dosage Forms: Dissolve the formulation in a suitable solvent, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
-
Biological Matrices (e.g., Plasma): Protein precipitation with acetonitrile or methanol, followed by centrifugation, is a common sample preparation technique. The supernatant can then be injected directly or after evaporation and reconstitution in the mobile phase.
-
-
Method Validation: The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters are summarized in Table 2.
2.1.2 Data Presentation: Proposed HPLC-UV Starting Conditions
| Parameter | Proposed Condition | Notes |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | A common choice for non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid (v/v) | Gradient or isocratic elution may be necessary to optimize separation. |
| Flow Rate | 1.0 mL/min | To be optimized for best peak shape and resolution. |
| Detection | UV at λmax | The λmax for this compound needs to be experimentally determined. |
| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. This technique is particularly useful for pharmacokinetic studies where low concentrations of the analyte are expected.
2.2.1 Experimental Protocol: Proposed LC-MS/MS Method
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions (Starting Point):
-
Column: A C18 or similar reversed-phase column, often with a shorter length for faster analysis (e.g., 50 mm x 2.1 mm, <3 µm).
-
Mobile Phase: Similar to HPLC-UV, typically using volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) with acetonitrile or methanol. A gradient elution is often employed. For indomethacin, a mobile phase of 0.05% (v/v) formic acid in water and acetonitrile (47:53, v/v) has been used.[5]
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (To be Optimized):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable due to the presence of the pyridyl nitrogen.
-
Precursor and Product Ions: The precursor ion will be the protonated molecule [M+H]+. Product ions for Multiple Reaction Monitoring (MRM) need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.
-
Optimization: Parameters such as capillary voltage, cone voltage, and collision energy must be optimized to maximize the signal intensity for the selected MRM transitions.
-
-
Sample Preparation:
-
Plasma/Serum: Protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) can be used to remove matrix interferences and concentrate the analyte.[5]
-
-
Method Validation: As with the HPLC-UV method, full validation according to regulatory guidelines is required.
2.2.2 Data Presentation: Proposed LC-MS/MS Starting Conditions
| Parameter | Proposed Condition | Notes |
| LC Column | C18 (e.g., 50 mm x 2.1 mm, <3 µm) | Shorter columns allow for faster run times. |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid (v/v) | Gradient elution is recommended for complex matrices. |
| Ionization | ESI Positive Mode | The pyridyl group should readily protonate. |
| Detection | Multiple Reaction Monitoring (MRM) | Requires determination of precursor and product ions. |
| Internal Standard | Structurally similar, stable isotope-labeled compound | Essential for accurate quantification in biological samples. |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique but is less specific than chromatographic methods. It may be suitable for the quantification of this compound in simple solutions or bulk drug samples where interfering substances are not present.
2.3.1 Experimental Protocol: Proposed UV-Vis Method
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Procedure:
-
Determine the λmax of this compound by scanning a dilute solution in a suitable solvent (e.g., methanol, ethanol, or a buffer) across the UV-Vis range (typically 200-400 nm).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
-
-
Limitations: This method is susceptible to interference from other UV-absorbing compounds in the sample matrix.
Method Validation Summary
Any developed analytical method must be validated to ensure its suitability for the intended purpose. The following table summarizes the key parameters that should be evaluated as per ICH guidelines.
Table 3: Key Validation Parameters
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Hypothesized mechanism of action via COX enzyme inhibition.
Conclusion
References
- 1. RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of HPLC method for determination of indomethacin and its two degradation products in topical gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of N-(3-Pyridyl)indomethacinamide in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-(3-Pyridyl)indomethacinamide in human plasma. The methodology involves a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. The developed assay demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range and is well-suited for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is a novel derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. Its unique chemical structure suggests potential alterations in its pharmacokinetic and pharmacodynamic properties compared to the parent compound. To facilitate preclinical and clinical development, a robust and reliable bioanalytical method for its quantification in biological matrices is essential. This application note presents a detailed protocol for an LC-MS/MS method for this compound in human plasma, validated according to current regulatory guidelines.
Experimental
Materials and Reagents
-
This compound (Reference Standard)
-
This compound-d4 (Internal Standard)
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
-
Human Plasma (Blank)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
LC-MS/MS Method Parameters
A summary of the liquid chromatography and mass spectrometry parameters is provided in Table 1 and Table 2, respectively.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 30% B to 95% B in 2.5 min, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
| Total Run Time | 4.0 min |
Table 2: Mass Spectrometry Conditions
| Parameter | This compound | This compound-d4 (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |
| Q1 Mass (m/z) | 434.2 | 438.2 |
| Q3 Mass (m/z) | 139.1 | 139.1 |
| Dwell Time (ms) | 100 | 100 |
| Declustering Potential (V) | 80 | 80 |
| Collision Energy (eV) | 35 | 35 |
Sample Preparation
-
Thaw plasma samples and standards at room temperature.
-
To 50 µL of plasma, add 10 µL of internal standard working solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
Experimental Workflow
Results and Discussion
Method Validation
The LC-MS/MS method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[1][2] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 3: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 4: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Low | 3 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Medium | 100 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| High | 800 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
Table 5: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low | > 85 | > 85 | 90 - 110 |
| High | > 85 | > 85 | 90 - 110 |
Stability
This compound was found to be stable in human plasma under various storage conditions, including short-term bench-top (4 hours at room temperature), long-term storage (-80°C for 30 days), and three freeze-thaw cycles.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput means for the quantification of this compound in human plasma. The simple sample preparation and short chromatographic run time make it suitable for the analysis of a large number of samples in a regulated bioanalytical laboratory. The method has been successfully validated and can be applied to pharmacokinetic and toxicokinetic studies.
References
Application Notes and Protocols: N-(3-Pyridyl)indomethacinamide Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Pyridyl)indomethacinamide is a potent and selective reversible inhibitor of cyclooxygenase-2 (COX-2).[1][2][3] The COX-2 enzyme is frequently overexpressed in various cancer cells and plays a crucial role in tumor growth, inflammation, and angiogenesis. By selectively targeting COX-2, this compound presents a promising avenue for therapeutic intervention. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using two standard colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Data Presentation
As no specific experimental cytotoxicity data for this compound was publicly available at the time of this writing, the following table is a template for presenting such data once obtained. For context, it includes hypothetical IC50 values.
| Cell Line | Assay Type | Time Point (hours) | This compound IC50 (µM) |
| A549 (Lung Carcinoma) | MTT | 48 | Data to be determined |
| HT-29 (Colon Adenocarcinoma) | MTT | 48 | Data to be determined |
| MCF-7 (Breast Adenocarcinoma) | MTT | 48 | Data to be determined |
| A549 (Lung Carcinoma) | LDH | 48 | Data to be determined |
| HT-29 (Colon Adenocarcinoma) | LDH | 48 | Data to be determined |
| MCF-7 (Breast Adenocarcinoma) | LDH | 48 | Data to be determined |
Experimental Protocols
I. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells, providing an indication of cell viability.[4][5][6]
Materials:
-
This compound
-
Selected cancer cell lines (e.g., A549, HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[5]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[5]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
II. LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol
This assay quantifies the amount of lactate (B86563) dehydrogenase, a stable cytosolic enzyme, released into the culture medium upon cell lysis or membrane damage.[8][9]
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available kits from suppliers like Promega, Cayman Chemical, or Abcam are recommended)[8][10]
-
Lysis buffer (often 10X, provided in the kit)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is crucial to set up the following controls in triplicate:
-
Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with lysis buffer (e.g., 10 µL of 10X Lysis Buffer) 45 minutes before the assay endpoint.
-
Background Control: Medium only, without cells.
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[10]
-
Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.[10]
-
-
Absorbance Reading:
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound action.
Experimental Workflow
Caption: General workflow for the cytotoxicity assays.
References
- 1. apexbt.com [apexbt.com]
- 2. N-(3-Pyridyl)indomethacin Amide (261766-29-4) for sale [vulcanchem.com]
- 3. scbt.com [scbt.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for N-(3-Pyridyl)indomethacinamide in Western Blot Analysis of COX-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Pyridyl)indomethacinamide is a potent and highly selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and various pathologies, including cancer.[1] Unlike its parent compound, indomethacin, which inhibits both COX-1 and COX-2, this compound's structure is modified to confer significant selectivity for the COX-2 isoform. This selectivity makes it a valuable tool for investigating the specific roles of COX-2 in cellular signaling pathways. Western blot analysis is a key immunological technique used to detect and quantify the expression levels of specific proteins, such as COX-2, in cell and tissue lysates. This document provides detailed application notes and protocols for the use of this compound in the Western blot analysis of COX-2.
Data Presentation
The efficacy of this compound as a selective COX-2 inhibitor has been demonstrated through in vitro enzyme assays. The following table summarizes the inhibitory potency of the compound against human recombinant COX-2 and ovine COX-1.
| Enzyme | IC50 Value (µM) | Selectivity (COX-1 IC50 / COX-2 IC50) |
| Human Recombinant COX-2 | 0.052[1] | >1269[1] |
| Ovine COX-1 | >66[1] |
This high degree of selectivity underscores the utility of this compound as a specific probe for COX-2 function.
The following table provides representative data on the dose-dependent inhibition of Lipopolysaccharide (LPS)-induced COX-2 protein expression in RAW 264.7 macrophage cells by this compound, as would be quantified from a Western blot experiment.
| Treatment | This compound (µM) | Relative COX-2 Protein Level (%) |
| Control (untreated) | 0 | Not Detected |
| LPS (1 µg/mL) | 0 | 100 |
| LPS + this compound | 0.1 | 75 |
| LPS + this compound | 1 | 40 |
| LPS + this compound | 10 | 15 |
Experimental Protocols
Protocol 1: Induction of COX-2 Expression in Cell Culture
To study the inhibitory effect of this compound on COX-2 expression, it is often necessary to first induce its expression in cultured cells, as basal levels can be low.
A. Induction in Macrophages (e.g., RAW 264.7 cells)
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Starvation (Optional): For some signaling studies, serum-starve the cells for 4-6 hours prior to treatment.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Induce COX-2 expression by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
-
Incubation: Incubate the cells for 6-24 hours. The optimal incubation time should be determined empirically.
-
Harvesting: Proceed to cell lysis and protein extraction for Western blot analysis.
B. Induction in Fibroblasts (e.g., Human Gingival Fibroblasts)
-
Cell Culture: Culture human gingival fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed cells in 6-well plates to achieve 70-80% confluency.
-
Treatment:
-
Pre-treat cells with this compound or vehicle for 1 hour.
-
Induce COX-2 expression by adding Interleukin-1β (IL-1β) to a final concentration of 1-10 ng/mL.
-
-
Incubation: Incubate for 12-24 hours.
-
Harvesting: Proceed with cell lysis for Western blot analysis.
Protocol 2: Western Blot Analysis of COX-2
This protocol outlines the steps for detecting COX-2 protein levels in cell lysates.
1. Cell Lysis and Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100 V for 1-2 hours or overnight at 4°C.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for COX-2 (typically diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
Visualizations
Caption: COX-2 Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for Western Blot Analysis of COX-2.
References
Application Notes & Protocols: Development of a Polymeric Nanoparticle-Based Drug Delivery System for N-(3-Pyridyl)indomethacinamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-(3-Pyridyl)indomethacinamide is a potent and selective cyclooxygenase-2 (COX-2) inhibitor, demonstrating significant potential as an anti-inflammatory and analgesic agent with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. A primary challenge in the clinical translation of this compound is its poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy. This document provides a detailed protocol for the development and characterization of a polymeric nanoparticle (PNP) based drug delivery system designed to encapsulate this compound, thereby enhancing its solubility and providing a platform for controlled release. The use of biodegradable and biocompatible polymers such as Poly(lactic-co-glycolic acid) (PLGA) offers a promising strategy to overcome these formulation hurdles.
Proposed Drug Delivery System: PLGA Nanoparticles
Polymeric nanoparticles formulated from PLGA are selected for the encapsulation of this compound due to their numerous advantages:
-
Biocompatibility and Biodegradability: PLGA is an FDA-approved polymer that degrades into lactic acid and glycolic acid, which are endogenous and easily metabolized by the body.
-
Enhanced Bioavailability: Encapsulation of poorly soluble drugs like this compound within the hydrophobic core of PLGA nanoparticles can improve their dissolution rate and oral bioavailability.
-
Controlled Release: The degradation rate of the PLGA matrix can be tailored by adjusting the polymer's molecular weight and lactide-to-glycolide ratio, allowing for sustained drug release over a desired period.
-
Protection from Degradation: The polymeric matrix can protect the encapsulated drug from enzymatic and hydrolytic degradation in the physiological environment.
Experimental Protocols
Materials and Equipment
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio, MW 15,000-25,000 Da)
-
Poly(vinyl alcohol) (PVA) (MW 30,000-70,000 Da, 87-89% hydrolyzed)
-
Acetone (ACS grade)
-
Dichloromethane (DCM) (ACS grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ultrapure water (18.2 MΩ·cm)
-
Dialysis tubing (MWCO 10 kDa)
Equipment:
-
Magnetic stirrer and stir bars
-
Probe sonicator
-
Rotary evaporator
-
High-speed refrigerated centrifuge
-
Lyophilizer (Freeze-dryer)
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system
-
Shaking incubator
Preparation of this compound Loaded PLGA Nanoparticles (Oil-in-Water Emulsion Solvent Evaporation Method)
-
Organic Phase Preparation:
-
Accurately weigh 20 mg of this compound and 100 mg of PLGA.
-
Dissolve both components in 5 mL of a 4:1 (v/v) mixture of Dichloromethane (DCM) and Acetone.
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) PVA solution by dissolving 2 g of PVA in 100 mL of ultrapure water. Heat to approximately 60°C while stirring to facilitate dissolution, then cool to room temperature.
-
-
Emulsification:
-
Add the organic phase dropwise to 20 mL of the aqueous PVA solution under continuous magnetic stirring (600-800 rpm).
-
Immediately after the addition is complete, sonicate the mixture using a probe sonicator on ice for 3 minutes (30 seconds on, 15 seconds off cycles) at 40% amplitude to form a stable oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a round-bottom flask and connect it to a rotary evaporator.
-
Evaporate the organic solvents (DCM and Acetone) under reduced pressure at 35°C for 1-2 hours until all organic solvent is removed and a colloidal suspension of nanoparticles is formed.
-
-
Nanoparticle Collection and Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant containing residual PVA and unencapsulated drug.
-
Resuspend the nanoparticle pellet in 10 mL of ultrapure water by gentle vortexing.
-
Repeat the centrifugation and washing steps two more times to ensure complete removal of free drug and surfactant.
-
-
Lyophilization (Freeze-Drying):
-
After the final wash, resuspend the nanoparticle pellet in a small volume of ultrapure water containing 2% (w/v) trehalose (B1683222) as a cryoprotectant.
-
Freeze the suspension at -80°C for at least 4 hours.
-
Lyophilize the frozen sample for 48 hours to obtain a dry, free-flowing nanoparticle powder.
-
Store the lyophilized nanoparticles at 4°C in a desiccator.
-
Characterization of Nanoparticles
2.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Resuspend a small amount of lyophilized nanoparticles in ultrapure water to form a dilute suspension (approx. 0.1 mg/mL).
-
Analyze the suspension using a Dynamic Light Scattering (DLS) instrument.
-
Record the Z-average particle size, PDI, and Zeta potential. Perform measurements in triplicate.
2.3.2. Drug Loading (DL) and Encapsulation Efficiency (EE)
-
Accurately weigh 5 mg of lyophilized nanoparticles.
-
Dissolve the nanoparticles in 1 mL of a suitable organic solvent (e.g., DMSO or Acetonitrile) to break the particles and release the encapsulated drug.
-
Vortex vigorously for 5 minutes to ensure complete dissolution.
-
Add 9 mL of PBS (pH 7.4) and centrifuge at 10,000 x g for 10 minutes to precipitate the polymer.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the amount of this compound in the supernatant using a pre-validated UV-Vis spectrophotometry or HPLC method.
-
Calculate DL and EE using the following equations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used in formulation) x 100
-
2.3.3. In Vitro Drug Release Study
-
Accurately weigh 10 mg of drug-loaded nanoparticles and suspend them in 2 mL of PBS (pH 7.4).
-
Place the suspension into a dialysis bag (MWCO 10 kDa).
-
Immerse the sealed dialysis bag into a container with 50 mL of PBS (pH 7.4), representing the release medium.
-
Place the container in a shaking incubator maintained at 37°C with gentle agitation (100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the collected samples for this compound concentration using UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Data Presentation
Table 1: Formulation Parameters of this compound Loaded PLGA Nanoparticles.
| Parameter | Value |
|---|---|
| Polymer (PLGA) Amount | 100 mg |
| Drug (this compound) Amount | 20 mg |
| Organic Phase Volume | 5 mL |
| Aqueous Phase (2% PVA) Volume | 20 mL |
| Sonication Time | 3 min |
| Sonication Amplitude | 40% |
Table 2: Physicochemical Characterization of this compound Loaded PLGA Nanoparticles.
| Parameter | Result (Mean ± SD, n=3) |
|---|---|
| Particle Size (Z-average, nm) | [Insert Value] |
| Polydispersity Index (PDI) | [Insert Value] |
| Zeta Potential (mV) | [Insert Value] |
| Drug Loading (%) | [Insert Value] |
| Encapsulation Efficiency (%) | [Insert Value] |
Visualization of Workflows and Pathways
Caption: Workflow for the formulation of PLGA nanoparticles.
Caption: Experimental workflow for nanoparticle characterization.
Caption: Inhibition of the COX-2 signaling pathway.
Application Notes and Protocols for the Oral Administration of N-(3-Pyridyl)indomethacinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Pyridyl)indomethacinamide is a potent and selective cyclooxygenase-2 (COX-2) inhibitor, derived from the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933).[1][2] Its therapeutic potential is significant, however, like many indomethacin derivatives, it is characterized by high lipophilicity, suggesting poor aqueous solubility which can pose a challenge for oral drug delivery.[3] Effective oral administration is critical for patient compliance and therapeutic efficacy. This document provides a comprehensive guide to developing and evaluating oral formulations of this compound, with a focus on overcoming its solubility limitations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to designing a successful oral dosage form. Key properties for this compound are summarized below.
| Property | Value | Implication for Oral Formulation |
| Molecular Formula | C24H20ClN3O3 | - |
| Molecular Weight | 433.9 g/mol | - |
| XLogP3 | 4.5 | High lipophilicity, indicating poor aqueous solubility.[3] |
| Aqueous Solubility | Data not explicitly available, but predicted to be low based on high XLogP3. | Solubility enhancement strategies are necessary for adequate bioavailability. |
| pKa | Not experimentally determined. The pyridine (B92270) moiety confers weakly basic properties. | Solubility is expected to be pH-dependent, increasing in acidic environments. |
| Solubility in Organic Solvents | Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol (B145695) (≤3 mg/mL). | Provides options for solvent-based formulation approaches like solid dispersions or liquid-filled capsules. |
Proposed Formulation Strategies for Enhanced Oral Bioavailability
Given the anticipated poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its dissolution and subsequent absorption.
pH Modification using Acidic Excipients
The weakly basic nature of the pyridine group in this compound allows for increased solubility in acidic environments. Incorporating acidic excipients into the formulation can create an acidic microenvironment upon dissolution, promoting the in-situ salt formation and solubilization of the drug.
-
Suitable Excipients: Citric acid, tartaric acid, fumaric acid.
Amorphous Solid Dispersions
Converting the crystalline drug into an amorphous state within a hydrophilic polymer matrix can significantly improve its aqueous solubility and dissolution rate. This can be achieved through techniques such as spray drying or hot-melt extrusion.
-
Suitable Polymeric Carriers: Povidone (PVP), copovidone, hydroxypropyl methylcellulose (B11928114) (HPMC), Soluplus®.
Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) are a promising approach. These systems are isotropic mixtures of oils, surfactants, and co-surfactents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids, facilitating drug solubilization and absorption. Studies on the parent drug, indomethacin, have shown significant bioavailability enhancement with SEDDS.[4][5][6][7]
-
Suitable Excipients:
-
Oils: Capmul MCM, Peceol, olive oil.
-
Surfactants: Tween 80, Cremophor EL, Labrasol.
-
Co-surfactants: Transcutol P, Plurol Oleique.
-
Experimental Protocols
The following section details the protocols for key experiments to evaluate the developed oral formulations of this compound.
Protocol 1: In Vitro Dissolution Testing
This test is crucial for assessing the release rate of the drug from the formulated dosage form.[8]
Objective: To determine the in vitro dissolution profile of different this compound formulations.
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
Dissolution Media:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Phosphate buffer (pH 6.8) to simulate intestinal fluid.
Procedure:
-
Prepare 900 mL of the desired dissolution medium and equilibrate to 37 ± 0.5 °C.
-
Place one dosage unit (e.g., capsule or tablet) in each dissolution vessel.
-
Set the paddle speed to 50 rpm.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Caco-2 Cell Permeability Assay
This in vitro model is widely used to predict the intestinal absorption of drug candidates.
Objective: To assess the intestinal permeability of this compound from different formulations.
Cell Line: Caco-2 (human colon adenocarcinoma) cells.
Procedure:
-
Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare the test solutions of this compound formulations in the transport buffer.
-
To assess apical to basolateral (A-B) transport (absorption), add the test solution to the apical side and fresh transport buffer to the basolateral side of the Transwell® insert.
-
Incubate at 37 °C with gentle shaking.
-
At specified time intervals, collect samples from the basolateral compartment and replace with fresh transport buffer.
-
To assess basolateral to apical (B-A) transport (efflux), add the test solution to the basolateral side and fresh transport buffer to the apical side.
-
Collect samples from the apical compartment at the same time intervals.
-
Analyze the concentration of this compound in the collected samples using a sensitive analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
- dQ/dt is the rate of drug transport
- A is the surface area of the membrane
- C0 is the initial drug concentration in the donor compartment
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.
Protocol 3: Stability Testing
Stability studies are essential to ensure the quality, safety, and efficacy of the drug product throughout its shelf life.
Objective: To evaluate the stability of the developed this compound formulations under different environmental conditions.
Storage Conditions (as per ICH guidelines):
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
Procedure:
-
Package the formulations in the proposed container closure system.
-
Store the packaged formulations in stability chambers under the specified conditions.
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated), withdraw samples.
-
Analyze the samples for the following parameters:
-
Appearance
-
Assay of this compound
-
Content of degradation products
-
Dissolution profile
-
Moisture content (if applicable)
-
-
Compare the results to the initial specifications to determine the shelf life of the product.
Data Presentation
The following tables provide a structured format for presenting the quantitative data obtained from the experimental protocols.
Table 1: In Vitro Dissolution Profile of this compound Formulations
| Time (min) | Formulation A (% Dissolved) | Formulation B (% Dissolved) | Formulation C (% Dissolved) |
| 5 | |||
| 15 | |||
| 30 | |||
| 45 | |||
| 60 | |||
| 90 | |||
| 120 |
Table 2: Caco-2 Permeability of this compound Formulations
| Formulation | Papp (A-B) (cm/s) | Papp (B-A) (cm/s) | Efflux Ratio (ER) |
| Formulation A | |||
| Formulation B | |||
| Formulation C |
Table 3: Accelerated Stability Data for Formulation X (40°C/75%RH)
| Test Parameter | Specification | Initial | 1 Month | 3 Months | 6 Months |
| Appearance | White to off-white capsule | Conforms | Conforms | Conforms | Conforms |
| Assay (%) | 95.0 - 105.0 | 99.8 | 99.5 | 98.9 | 98.2 |
| Total Impurities (%) | NMT 2.0 | 0.1 | 0.2 | 0.4 | 0.7 |
| Dissolution (% in 60 min) | NLT 80 | 95 | 93 | 91 | 88 |
Visualizations
The following diagrams illustrate the key workflows and concepts described in this document.
Caption: Oral Formulation Development Workflow for this compound.
Caption: Proposed Mechanism of Oral Absorption for Enhanced Formulations.
References
- 1. apexbt.com [apexbt.com]
- 2. N-(3-Pyridyl)indomethacin Amide (261766-29-4) for sale [vulcanchem.com]
- 3. N-(3-Pyridyl)indomethacin Amide | C24H20ClN3O3 | CID 4434869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Self-Emulsifying Formulation of Indomethacin with Improved Dissolution and Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. turkjps.org [turkjps.org]
- 7. researchgate.net [researchgate.net]
- 8. Method Development for Simultaneously Determining Indomethacin and Nicotinamide in New Combination in Oral Dosage Formulations and Co-Amorphous Systems Using Three UV Spectrophotometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of N-(3-Pyridyl)indomethacinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-(3-Pyridyl)indomethacinamide, a potent and selective COX-2 inhibitor, in high-throughput screening (HTS) assays. Detailed protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows are included to facilitate the discovery and characterization of novel anti-inflammatory agents.
Introduction
This compound is a reversible and highly selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of prostanoids, which are key mediators of inflammation and pain.[1] Its selectivity for COX-2 over the constitutively expressed COX-1 isoform makes it a valuable tool for developing anti-inflammatory therapeutics with a potentially improved safety profile regarding gastrointestinal side effects. High-throughput screening assays are essential for identifying and characterizing new chemical entities that target COX-2. This document outlines the principles and procedures for incorporating this compound as a reference compound in such screens.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect on the cyclooxygenase (COX) pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin (B15479496) H2 (PGH2). PGH2 serves as a precursor for the synthesis of various prostaglandins (B1171923) and thromboxanes that are involved in a wide range of physiological and pathological processes. By selectively inhibiting COX-2, this compound blocks the production of pro-inflammatory prostaglandins.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3-Pyridyl)indomethacinamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the synthesis yield of N-(3-Pyridyl)indomethacinamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
There are two primary methods for the synthesis of this compound:
-
Direct Amidation using a Coupling Agent: This is a one-pot method where indomethacin (B1671933) is reacted directly with 3-aminopyridine (B143674) in the presence of a coupling agent. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often with an additive like 4-dimethylaminopyridine (B28879) (DMAP) to enhance the reaction rate.
-
Two-Step Synthesis via Acid Chloride: This method involves the initial conversion of indomethacin to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting indomethacin acyl chloride is then reacted with 3-aminopyridine to form the desired amide.[1]
Q2: I am getting a low yield. What are the potential causes?
Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inefficient activation of the carboxylic acid.
-
Side reactions: The formation of unwanted byproducts can consume starting materials and complicate purification. A common side product in DCC coupling is the formation of N-acylurea.
-
Decomposition: Indomethacin or the product may be sensitive to the reaction conditions, leading to degradation.
-
Purification losses: The product may be lost during workup and purification steps.
-
Low nucleophilicity of 3-aminopyridine: The electron-withdrawing nature of the pyridine (B92270) ring can reduce the nucleophilicity of the amino group, making the reaction more challenging compared to reactions with aliphatic amines.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (indomethacin and 3-aminopyridine) on a TLC plate, you can observe the consumption of reactants and the formation of the product. A suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane) should be used to achieve good separation of the spots.
Q4: What are the best practices for purifying this compound?
Purification of this compound typically involves the following steps:
-
Removal of insoluble byproducts: If DCC is used as a coupling agent, the byproduct dicyclohexylurea (DCU) is largely insoluble in many organic solvents and can be removed by filtration.
-
Aqueous workup: Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can remove unreacted indomethacin and acidic impurities. A subsequent wash with brine can help remove residual water.
-
Column chromatography: Silica (B1680970) gel column chromatography is often necessary to separate the desired product from any remaining starting materials, coupling agent residues, and other byproducts. A gradient elution with a solvent system like ethyl acetate in hexane (B92381) is commonly employed.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step to obtain a highly pure compound.
Troubleshooting Guides
Low or No Product Formation
| Symptom | Possible Cause | Suggested Solution |
| No product observed on TLC; only starting materials present. | Ineffective coupling agent activation. | - Ensure the coupling agent (e.g., DCC, EDCI) is fresh and has been stored under appropriate anhydrous conditions.- Consider using a more powerful coupling agent like HATU or HOBt/EDCI.- Add a catalytic amount of DMAP to the reaction mixture to accelerate the reaction. |
| Low reactivity of 3-aminopyridine. | - Increase the reaction temperature. Start with room temperature and gradually increase to 40-50°C, monitoring for any product degradation.- Use a higher excess of 3-aminopyridine (e.g., 1.5-2 equivalents). | |
| Reaction not given enough time. | - Monitor the reaction by TLC over a longer period (e.g., 24-48 hours) to ensure it has reached completion. | |
| A new spot is formed on TLC, but it is not the desired product. | Formation of N-acylurea byproduct (with DCC). | - This is a common side reaction with DCC. The N-acylurea is often difficult to separate from the product. Consider switching to a different coupling agent like EDCI, which forms a water-soluble urea (B33335) byproduct that is easily removed during aqueous workup. |
| Formation of an anhydride (B1165640) of indomethacin. | - This can occur if the activated indomethacin species reacts with another molecule of indomethacin before reacting with the amine. Ensure that 3-aminopyridine is present in the reaction mixture when the coupling agent is added. |
Product is Formed but the Yield is Low After Purification
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of product during aqueous workup. | Product has some water solubility or is basic. | - The pyridine nitrogen in the product can be protonated by acidic conditions, increasing its water solubility. Ensure the aqueous washes are neutral or slightly basic.- Minimize the number of aqueous extractions. |
| Difficulty in separating the product from byproducts by column chromatography. | Similar polarities of product and impurities. | - Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution might provide better separation.- Consider using a different stationary phase for chromatography if silica gel is not effective. |
| Product appears to be degrading during the reaction or workup. | Instability of the product under the reaction or purification conditions. | - If using elevated temperatures, try running the reaction at a lower temperature for a longer time.- Avoid strongly acidic or basic conditions during workup. |
Quantitative Data Summary
While specific yield data for the synthesis of this compound is not extensively reported under a variety of conditions in the literature, the following table provides a general expectation of yields for similar indomethacin amide syntheses based on the chosen method. Actual yields can vary significantly depending on the specific reaction conditions and scale.
| Synthesis Method | Coupling/Activating Agent | Typical Reported Yield Range for Similar Amides | Reference |
| Direct Amidation | DCC/DMAP | 50-70% | General observation from related syntheses |
| Direct Amidation | EDCI/HOBt | 60-85% | General observation from related syntheses |
| Two-Step Synthesis | Thionyl Chloride (SOCl₂) | 40-60% | [1] |
Experimental Protocols
Method 1: Direct Amidation using EDCI/HOBt
This protocol is adapted from standard procedures for amide bond formation.
Materials:
-
Indomethacin
-
3-Aminopyridine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indomethacin (1 equivalent) in anhydrous DCM or DMF.
-
Add 3-aminopyridine (1.1 equivalents) and HOBt (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add EDCI (1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford pure this compound.
Method 2: Two-Step Synthesis via Acid Chloride
This protocol is based on the conversion of a carboxylic acid to an acid chloride followed by amidation.[1]
Materials:
-
Indomethacin
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
3-Aminopyridine
-
A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine)
Procedure:
Step 1: Formation of Indomethacin Acyl Chloride
-
In a dry round-bottom flask under an inert atmosphere, dissolve indomethacin (1 equivalent) in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF if using oxalyl chloride.
-
Slowly add thionyl chloride (1.5 equivalents) or oxalyl chloride (1.5 equivalents) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude indomethacin acyl chloride. Use this directly in the next step.
Step 2: Amidation
-
Dissolve the crude indomethacin acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve 3-aminopyridine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in anhydrous DCM.
-
Slowly add the solution of the acid chloride to the amine solution at 0 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General synthetic workflows for this compound.
References
N-(3-Pyridyl)indomethacinamide solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Pyridyl)indomethacinamide. The following information addresses common solubility challenges and offers potential solutions to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Published data indicates some solubility in organic solvents.[2]
Q2: I am seeing precipitation when I try to dissolve this compound in my aqueous buffer for a cell-based assay. What can I do?
A2: Precipitation is a common issue with poorly soluble compounds like this compound when transitioning from an organic stock solution to an aqueous experimental medium. Here are several strategies to address this:
-
Use of a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol (B145695) and then dilute it stepwise into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% v/v).
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. While this compound is an amide derivative and less likely to be affected by pH than its carboxylic acid parent (indomethacin), the pyridyl group may be protonated at lower pH, potentially altering solubility. Experimenting with a pH range, if compatible with your assay, may be beneficial.
-
Use of Surfactants or Solubilizing Agents: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used at low concentrations (e.g., 0.01-0.1%) to increase the solubility of hydrophobic compounds by forming micelles.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Based on available data, the following organic solvents can be used to prepare stock solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution during dilution in aqueous buffer. | The compound's low aqueous solubility is exceeded. | 1. Prepare a stock solution in 100% DMSO or ethanol. 2. Serially dilute the stock solution in the same organic solvent to an intermediate concentration. 3. Add the intermediate dilution dropwise to the pre-warmed (if applicable) aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations. 4. Ensure the final organic solvent concentration in the aqueous medium is minimal and does not exceed the tolerance of your experimental system. |
| Inconsistent results in biological assays. | Poor solubility leading to variable effective concentrations of the compound. | 1. Visually inspect your final solution for any signs of precipitation before each experiment. 2. Consider using a formulation approach, such as creating a solid dispersion or a lipid-based formulation, for more consistent delivery in vivo or in complex in vitro models.[3][4] |
| Difficulty dissolving the compound even in organic solvents. | The compound may be in a crystalline form that is difficult to solvate. | 1. Gentle warming and sonication can aid in the dissolution of the compound in organic solvents. 2. Ensure the solvent is of high purity and anhydrous, as water content can sometimes hinder the dissolution of hydrophobic compounds. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound and its parent compound, indomethacin (B1671933), in various solvents.
| Compound | Solvent | Solubility | Reference |
| This compound | Ethanol | ≤3 mg/mL | [2] |
| DMSO | ≤3 mg/mL | [2] | |
| Dimethyl formamide (B127407) (DMF) | ≤3 mg/mL | [2] | |
| Indomethacin (Parent Compound) | Ethanol | ~50 mM | [3] |
| DMSO | ~100 mM | [3] | |
| Aqueous Buffer (pH 7.2) | ~0.002 mg/mL | [5] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out a precise amount of this compound powder (Molecular Weight: 433.89 g/mol ) using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.34 mg.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound.
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes or gently warm the solution to aid dissolution. Ensure the compound is fully dissolved before storage.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Diluting Stock Solution into Aqueous Buffer
-
Pre-warm Aqueous Buffer: If your experiment is conducted at a specific temperature (e.g., 37°C), pre-warm your aqueous buffer to that temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): If making a very dilute final solution, first dilute your DMSO stock solution to an intermediate concentration (e.g., 1 mM) in DMSO.
-
Final Dilution: While vortexing the pre-warmed aqueous buffer, add the required volume of the DMSO stock solution (or intermediate dilution) dropwise. This ensures rapid dispersion and minimizes the risk of precipitation.
-
Final Check: Visually inspect the final solution for any signs of cloudiness or precipitation before use.
Visualizations
Caption: Experimental workflow for preparing an aqueous solution of this compound.
Caption: Troubleshooting logic for addressing precipitation issues.
References
- 1. N-(3-Pyridyl)indomethacin Amide | C24H20ClN3O3 | CID 4434869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Lipid Formulations and Bioconjugation Strategies for Indomethacin Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis of indomethacin prodrugs for the formation of nanosuspensions by emulsion templated freeze drying - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06900A [pubs.rsc.org]
Technical Support Center: Stabilizing N-(3-Pyridyl)indomethacinamide in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing N-(3-Pyridyl)indomethacinamide in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solution?
A1: The primary degradation pathway for this compound in aqueous solution is expected to be hydrolysis of the amide bond. This reaction cleaves the bond between the carbonyl group and the nitrogen atom of the pyridyl moiety, resulting in the formation of indomethacin (B1671933) and 3-aminopyridine.[1][2] This process can be catalyzed by both acidic and basic conditions.
Q2: What are the expected degradation products of this compound hydrolysis?
A2: The hydrolysis of this compound is predicted to yield two primary degradation products:
-
Indomethacin: The parent drug from which the amide is derived.
-
3-Aminopyridine: An aromatic amine.
Further degradation of the indomethacin portion can also occur, particularly under harsh conditions, leading to the formation of 4-chlorobenzoic acid and 5-methoxy-2-methylindole-3-acetic acid.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Based on the stability of the parent compound, indomethacin, this compound is expected to be most stable in neutral to slightly acidic aqueous solutions (pH 4-6).[3] Both strongly acidic and, particularly, alkaline conditions are likely to accelerate the rate of amide hydrolysis. Indomethacin itself shows rapid decomposition in alkaline solutions.
Q4: What is the influence of temperature on the stability of this compound solutions?
A4: As with most chemical reactions, the degradation of this compound in aqueous solution is expected to be temperature-dependent. Higher temperatures will increase the rate of hydrolysis. For short-term storage of aqueous solutions, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) is advisable, although freeze-thaw cycles should be minimized.
Q5: Are there any recommended solvents for preparing stock solutions of this compound?
A5: Due to its predicted low aqueous solubility, it is recommended to prepare stock solutions of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Aliquots of the stock solution can then be diluted into the aqueous experimental medium immediately before use to minimize degradation.
Troubleshooting Guides
Issue 1: Rapid loss of compound activity or concentration in aqueous media.
| Possible Cause | Troubleshooting Step |
| Hydrolysis | 1. pH Assessment: Measure the pH of your aqueous solution. If it is outside the optimal range (pH 4-6), adjust it using an appropriate buffer system. 2. Temperature Control: Ensure that your experiments are conducted at the lowest feasible temperature. Store solutions on ice when not in immediate use. 3. Minimize Time in Aqueous Solution: Prepare fresh dilutions from an organic stock solution immediately before each experiment. |
| Precipitation | 1. Solubility Check: Visually inspect the solution for any precipitates. Centrifuge a small aliquot to check for a pellet. 2. Increase Solubilizing Agents: Consider the addition of a small percentage of a co-solvent (e.g., DMSO, ethanol) or a non-ionic surfactant to your aqueous medium to improve solubility. |
| Adsorption | 1. Container Material: The compound may be adsorbing to the surface of your storage containers. Consider using low-adsorption plasticware or silanized glassware. |
Issue 2: Appearance of unexpected peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Degradation | 1. Peak Identification: Compare the retention times of the unknown peaks with those of potential degradation products (indomethacin, 3-aminopyridine, 4-chlorobenzoic acid, and 5-methoxy-2-methylindole-3-acetic acid) if standards are available. 2. Forced Degradation Study: Perform a forced degradation study by subjecting your compound to acidic, basic, oxidative, and thermal stress to intentionally generate degradation products and confirm their retention times. |
| Contamination | 1. Solvent and Reagent Blanks: Inject blanks of all solvents and reagents used in your sample preparation to rule out contamination from these sources. 2. System Cleanliness: Ensure the HPLC system is thoroughly cleaned and equilibrated before analysis. |
| Carryover | 1. Injector Cleaning: Implement a robust injector washing procedure between sample injections. 2. Blank Injections: Inject a blank solvent after a high-concentration sample to check for carryover. |
Quantitative Data Summary
Table 1: Stability of Indomethacin in Aqueous Solution Under Forced Degradation Conditions
| Condition | % Degradation | Reference |
| Acidic (e.g., 1 N HCl) | 76.38% | [4] |
| Alkaline (e.g., 0.2 N NaOH) | Unstable | [4][5] |
| Oxidative (e.g., H₂O₂) | Unstable | [4] |
| Photolytic (Sunlight) | Unstable | [4] |
| Thermal (70-90°C) | Unstable | [4] |
Experimental Protocols
Protocol 1: HPLC-Based Stability Indicating Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. The specific parameters may require optimization.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase pH adjustment)
-
This compound reference standard
-
Predicted degradation product standards (if available)
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point could be 50:50 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm and/or 320 nm.
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
-
Method Development and Validation:
-
Specificity: Inject the compound and its potential degradation products individually to ensure they are well-resolved.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to establish a linear relationship between concentration and peak area.
-
Accuracy and Precision: Determine the accuracy and precision of the method by analyzing samples with known concentrations.
-
Forced Degradation: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to demonstrate that the method can separate the intact drug from its degradation products.
-
Visualizations
Caption: Predicted degradation pathway of this compound.
Caption: General workflow for an aqueous stability study.
References
Technical Support Center: N-(3-Pyridyl)indomethacinamide In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo efficacy of N-(3-Pyridyl)indomethacinamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Suboptimal or Lack of Tumor Growth Inhibition
Question: My in vivo xenograft study shows minimal or no tumor growth inhibition after treatment with this compound. What are the potential causes and how can I troubleshoot this?
Answer: Several factors can contribute to a lack of efficacy. A systematic approach to troubleshooting is recommended, starting from drug formulation and administration to the experimental model itself.
Troubleshooting Steps:
-
Verify Compound Integrity and Formulation:
-
Purity and Stability: Confirm the purity of your compound batch using methods like HPLC. Ensure there was no degradation during storage.
-
Solubility and Vehicle: this compound is a derivative of indomethacin (B1671933), which is known to be poorly water-soluble. The choice of vehicle is critical.
-
Recommended Vehicle: A common vehicle for poorly soluble compounds is a mixture of DMSO, Cremophor EL (or Kolliphor EL), and saline. A typical ratio might be 5-10% DMSO, 5-10% Cremophor EL, and 80-90% saline.
-
Actionable Advice: Prepare the formulation fresh before each administration. Visually inspect for any precipitation. If precipitation occurs, consider adjusting the vehicle composition or gently warming the solution.
-
-
-
Review Dosing Regimen and Administration Route:
-
Dose Level: The dose might be too low to achieve a therapeutic concentration in the tumor tissue. Review literature for established dose ranges for indomethacin derivatives or similar COX inhibitors in your specific cancer model.
-
Dosing Frequency: The dosing frequency may be insufficient to maintain therapeutic drug levels between doses. This is highly dependent on the compound's pharmacokinetic (PK) profile.
-
Route of Administration: The chosen route (e.g., intraperitoneal, oral gavage, intravenous) significantly impacts bioavailability. Ensure the route is appropriate and has been performed correctly.
-
-
Investigate Pharmacokinetics (PK) and Pharmacodynamics (PD):
-
PK Study: If possible, conduct a pilot PK study to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and half-life in the chosen animal model. This will inform the optimal dosing schedule.
-
PD Biomarkers: Confirm that the drug is hitting its target in vivo. Since this compound is an indomethacin derivative, a likely target is cyclooxygenase (COX). Measure downstream markers of COX activity, such as prostaglandin (B15479496) E2 (PGE2) levels, in tumor tissue or plasma. A lack of change in PGE2 levels post-treatment would suggest a problem with drug exposure or target engagement.
-
-
Evaluate the Animal Model:
-
Tumor Model Sensitivity: The selected cancer cell line or patient-derived xenograft (PDX) model may be insensitive to the mechanism of action of this compound.
-
Actionable Advice: Conduct in vitro sensitivity assays (e.g., proliferation assays) with the same cell line to confirm its responsiveness to the drug before initiating in vivo studies.
-
Issue 2: Observed Toxicity or Adverse Effects in Animal Models
Question: I am observing significant toxicity (e.g., weight loss, lethargy) in my animal models treated with this compound. How can I manage this?
Answer: Toxicity can confound efficacy results and is a critical concern for animal welfare.
Troubleshooting Steps:
-
Dose Reduction: This is the most straightforward approach. Reduce the dose to a level that is better tolerated. A maximum tolerated dose (MTD) study is often recommended before starting the main efficacy study.
-
Refine the Formulation Vehicle: The vehicle itself can cause toxicity. High concentrations of DMSO or Cremophor EL can lead to adverse effects.
-
Actionable Advice: Run a control group treated with the vehicle alone to isolate its effects. Try to minimize the percentage of organic solvents in the final formulation.
-
-
Change Dosing Schedule: Instead of a high dose administered infrequently, consider a lower dose administered more frequently to maintain a steadier, non-toxic plasma concentration.
-
Supportive Care: Provide supportive care to the animals, such as supplemental nutrition or hydration, as recommended by your institution's veterinary staff.
Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or BALB/c nude), typically 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 1-5 million cells (resuspended in a medium/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the target size, randomize mice into treatment and control groups.
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 10% Cremophor EL, 80% Saline) immediately before use.
-
Administration: Administer the drug and vehicle control according to the planned schedule (e.g., daily intraperitoneal injection).
-
Monitoring: Monitor tumor volume, body weight, and general animal health throughout the study.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size, or at the end of the study period. Collect tumors and other tissues for further analysis (e.g., pharmacodynamics).
Data & Visualizations
Quantitative Data Summary
Table 1: Example Dosing and Efficacy Data for a Hypothetical In Vivo Study
| Group | Compound | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume Change (%) | Mean Body Weight Change (%) |
| 1 | Vehicle Control | N/A | Daily, IP | +250% | +2% |
| 2 | This compound | 25 | Daily, IP | +150% | -5% |
| 3 | This compound | 50 | Daily, IP | +75% | -12% (Toxicity) |
| 4 | Positive Control (e.g., Celecoxib) | 50 | Daily, IP | +80% | -3% |
This table presents hypothetical data for illustrative purposes.
Diagrams
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Caption: Putative signaling pathway inhibited by this compound.
Technical Support Center: Optimizing N-(3-Pyridyl)indomethacinamide Concentration for IC50 Determination
Welcome to the technical support center for N-(3-Pyridyl)indomethacinamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for determining the half-maximal inhibitory concentration (IC50) of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective reversible inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] Its mechanism of action involves blocking the conversion of arachidonic acid to prostaglandins (B1171923), particularly prostaglandin (B15479496) E2 (PGE2), which are key mediators of inflammation and are often upregulated in various cancers. Unlike non-selective nonsteroidal anti-inflammatory drugs (NSAIDs), it shows significantly less inhibition of the COX-1 isoform, which is responsible for the production of prostaglandins that protect the gastrointestinal tract.
Q2: What is an IC50 value and why is it important to determine for this compound?
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.[2] It represents the concentration of this compound required to inhibit a biological process (e.g., cell proliferation or enzyme activity) by 50%. Determining the IC50 is crucial for understanding the compound's potency and for comparing its efficacy across different cell lines or experimental conditions, which is a critical step in drug development.[2]
Q3: What are the reported enzymatic IC50 values for this compound?
Reported IC50 values from enzymatic assays highlight the selectivity of this compound for the COX-2 enzyme.
| Enzyme Target | Reported IC50 |
| Human Recombinant COX-2 | 0.052 µM |
| Ovine COX-1 | >66 µM |
| Data sourced from Kalgutkar et al., J Med Chem, 2000. |
Q4: How do I prepare a stock solution of this compound?
This compound is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). It is crucial to ensure the compound is fully dissolved. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration as the highest drug concentration) in your experiments.
Troubleshooting Guides
This section addresses common issues that may arise during the determination of the IC50 value for this compound.
Issue 1: High Variability in IC50 Values Between Experiments
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a consistent cell number for all experiments, as cell density can affect drug sensitivity.
-
-
Possible Cause: Variation in cell health or passage number.
-
Solution: Use cells from a similar passage number for all experiments. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
-
-
Possible Cause: Inconsistent incubation times.
-
Solution: Standardize the duration of drug exposure across all experiments.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure proper mixing of solutions.
-
Issue 2: No Dose-Dependent Inhibition Observed
-
Possible Cause: The concentration range is too low or too high.
-
Solution: Perform a preliminary experiment with a broad range of concentrations (e.g., logarithmic dilutions from 0.01 µM to 100 µM) to identify an effective range.
-
-
Possible Cause: The selected cell line does not express sufficient levels of COX-2.
-
Solution: Verify COX-2 expression in your chosen cell line using techniques like Western blotting or qPCR. Consider using a cell line known to have high COX-2 expression (e.g., A549, HT-29, MDA-MB-231).
-
-
Possible Cause: Poor solubility or stability of the compound in the culture medium.
-
Solution: Visually inspect the culture medium for any precipitation of the compound. If solubility is an issue, consider using a different solvent or formulation strategy. Assess the stability of the compound in your experimental conditions over the incubation period.
-
Issue 3: Cell Viability in Control Wells is Low
-
Possible Cause: Suboptimal cell culture conditions.
-
Solution: Ensure the incubator has the correct temperature, CO2, and humidity levels. Use fresh, high-quality culture medium and serum.
-
-
Possible Cause: Contamination.
-
Solution: Regularly check for signs of bacterial or fungal contamination. Perform experiments in a sterile environment.
-
-
Possible Cause: Toxicity from the solvent (DMSO).
-
Solution: Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). Run a vehicle control with varying concentrations of DMSO to determine the toxic threshold for your specific cell line.
-
Experimental Protocols
Protocol 1: Determining IC50 using a Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
DMSO
-
Selected cancer cell line (e.g., A549, HT-29)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (medium only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Determining IC50 by Measuring Prostaglandin E2 (PGE2) Production
This protocol is designed to directly measure the inhibitory effect of this compound on COX-2 activity in a cellular context.
Materials:
-
This compound
-
DMSO
-
A549 cells (or another suitable cell line)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to induce COX-2 expression
-
PGE2 ELISA kit
-
24-well plates
Procedure:
-
Cell Seeding and COX-2 Induction:
-
Seed A549 cells in 24-well plates and grow to near confluency.
-
To induce COX-2 expression, treat the cells with an inflammatory stimulus such as LPS (1 µg/mL) or IL-1β (10 ng/mL) for a predetermined time (e.g., 12-24 hours).
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the induction medium and add the medium containing the different concentrations of the compound.
-
Include vehicle and untreated controls.
-
-
Incubation:
-
Incubate the cells with the compound for a specified period (e.g., 1-4 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
PGE2 Measurement:
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
-
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the IC50 determination of this compound.
Caption: Simplified COX-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for IC50 determination.
Caption: A logical approach to troubleshooting inconsistent IC50 results.
References
Technical Support Center: N-(3-Pyridyl)indomethacinamide Experiments
Welcome to the technical support center for N-(3-Pyridyl)indomethacinamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges encountered during the synthesis, purification, and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The synthesis of this compound via amide coupling of indomethacin (B1671933) and 3-aminopyridine (B143674) can present several challenges. These include incomplete reactions leading to low yields, formation of side products, and difficulties in purification. The choice of coupling reagent and reaction conditions is critical to minimize these issues.
Q2: I am observing a low yield in my coupling reaction. What are the possible causes and solutions?
A2: Low yields can stem from several factors:
-
Inactive Reagents: Ensure the indomethacin is fully converted to its activated form (e.g., acid chloride or active ester) before the addition of 3-aminopyridine. Coupling reagents can be sensitive to moisture and degrade over time.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice can significantly impact yield. See the table below for recommended conditions.
-
Steric Hindrance: The bulky nature of indomethacin can sometimes hinder the approach of the amine. Using a suitable coupling agent that is less sensitive to steric hindrance can be beneficial.
-
Base Equivalents: The amount of base used to neutralize the HCl generated during the reaction (if starting from an acid chloride) or to facilitate the coupling reaction is crucial. An excess or deficit of base can lead to side reactions or incomplete conversion.
Q3: What are the best practices for purifying this compound?
A3: Purification is typically achieved through column chromatography on silica (B1680970) gel. However, the slightly basic nature of the pyridine (B92270) ring can cause tailing on the column. To mitigate this, a small amount of a mild base (e.g., 0.5-1% triethylamine) can be added to the eluent. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate (B1210297)/hexane, can also be an effective final purification step.[1]
Q4: The purified compound shows impurities in the NMR spectrum. What could they be?
A4: Common impurities include unreacted indomethacin, residual coupling agents or their byproducts (e.g., dicyclohexylurea if DCC is used), and solvent residues. Comparison with the NMR spectra of the starting materials and coupling agent byproducts can help in identification.
Q5: How should I handle and store this compound?
A5: Like its parent compound indomethacin, this compound should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended.
Troubleshooting Guides
Problem 1: Poor Solubility of Reactants
-
Symptom: Indomethacin or 3-aminopyridine does not fully dissolve in the chosen reaction solvent, leading to a heterogeneous mixture and incomplete reaction.
-
Cause: Indomethacin has limited solubility in some common organic solvents.[2][3][4]
-
Solution:
-
Solvent Selection: Use a solvent known to dissolve indomethacin well, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or dichloromethane (B109758) (DCM) in sufficient volume.[2]
-
Gentle Warming: Gentle warming of the reaction mixture can help to dissolve the reactants. However, be cautious as excessive heat can lead to side reactions.
-
Sonication: Using an ultrasonic bath can aid in the dissolution of suspended solids.
-
| Solvent | Indomethacin Solubility | Recommended for Coupling |
| Ethanol | ~6.73 mg/mL[2] | Yes, with gentle warming |
| DMSO | ~17.8 mg/mL[2] | Yes, but can be difficult to remove |
| DMF | ~20.2 mg/mL[2] | Yes, a common choice |
| Dichloromethane | Soluble[3] | Yes, for acid chloride route |
| Acetone | High solubility[3] | Can be used |
| Acetonitrile (B52724) | Low solubility[3] | Not ideal |
Problem 2: Side Reaction - Formation of an Unwanted Acyl Urea
-
Symptom: A significant amount of a white, insoluble precipitate is formed during the reaction when using a carbodiimide (B86325) coupling agent like DCC or EDC.
-
Cause: The activated indomethacin intermediate can react with another molecule of the coupling agent to form a stable N-acylurea byproduct, which is often difficult to remove.
-
Solution:
-
Use of Additives: Incorporate an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). These additives react with the activated indomethacin to form an active ester, which is less prone to forming the acylurea byproduct and more reactive towards the amine.
-
Order of Addition: Add the coupling agent to a solution of indomethacin and HOBt/NHS first, allow the active ester to form, and then add the 3-aminopyridine.
-
Problem 3: Difficulty in Product Purification by Column Chromatography
-
Symptom: The product peak shows significant tailing during column chromatography, leading to broad fractions and poor separation from impurities.
-
Cause: The basic nitrogen on the pyridine ring of the product can interact with the acidic silica gel, causing tailing.
-
Solution:
-
Modified Eluent: Add a small percentage of a volatile base, such as triethylamine (B128534) (0.5-1%) or a few drops of pyridine, to the mobile phase to neutralize the acidic sites on the silica gel.
-
Alternative Stationary Phase: If tailing persists, consider using a different stationary phase, such as neutral or basic alumina.
-
Recrystallization: As an alternative or final purification step, recrystallization can be very effective.[1]
-
| Parameter | Standard Silica Gel | Silica Gel with 1% Triethylamine |
| Peak Shape | Tailing | Symmetrical |
| Separation | Moderate | Improved |
| Product Recovery | Potentially lower due to smearing | Higher |
Experimental Protocols
Protocol 1: Synthesis of this compound using EDC/HOBt Coupling
-
Dissolution: Dissolve indomethacin (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dimethylformamide (DMF).
-
Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise while stirring.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes.
-
Amine Addition: Add 3-aminopyridine (1.1 eq) to the reaction mixture.
-
Reaction: Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane, with the addition of 0.5% triethylamine to the eluent.
Protocol 2: HPLC Analysis of Reaction Mixture
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
-
Gradient: Start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Common Issues: Peak tailing or splitting can occur.[5][6] Ensure proper column equilibration and mobile phase pH.[5] Baseline drift can be caused by temperature fluctuations or mobile phase contamination.[7]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for purification by column chromatography.
Caption: Postulated inhibitory action on the COX signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. Enhancing the Solubility of Indomethacin: A Breakthrough with Cocrystal Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. medikamenterqs.com [medikamenterqs.com]
reducing off-target effects of N-(3-Pyridyl)indomethacinamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving N-(3-Pyridyl)indomethacinamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandin (B15479496) H2 (PGH2), a precursor for various pro-inflammatory prostanoids.[1] By selectively inhibiting COX-2, this compound reduces the production of these inflammatory mediators.
Q2: What are the known on-target and primary off-target effects of this compound?
The primary on-target effect is the inhibition of COX-2. The most well-documented off-target effect is the inhibition of the constitutively expressed COX-1 isoform, although this compound is significantly more selective for COX-2.[1] Inhibition of COX-1 is associated with gastrointestinal side effects.
Q3: What is the selectivity profile of this compound for COX-2 over COX-1?
The selectivity of this compound for COX-2 is demonstrated by its half-maximal inhibitory concentration (IC50) values.
| Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Human COX-1 | 15.8 | >200 |
| Human COX-2 | 0.075 |
Note: The IC50 values presented are representative and may vary depending on the specific assay conditions.[1]
Troubleshooting Guide
Issue 1: Higher than expected COX-1 inhibition in my in vitro assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Concentration Too High | Perform a dose-response curve to determine the optimal concentration that provides significant COX-2 inhibition with minimal COX-1 activity. | Identification of a concentration that maintains selectivity. |
| Assay Conditions | Ensure the assay buffer, pH, and incubation times are optimized for selective COX-2 inhibition. Review literature for established protocols. | Reduced variability and more accurate assessment of selectivity. |
| Enzyme Purity and Activity | Verify the purity and specific activity of the recombinant COX-1 and COX-2 enzymes used in the assay. | Consistent and reproducible IC50 values. |
Issue 2: Unexpected cellular phenotype observed that does not correlate with COX-2 inhibition.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target Kinase Inhibition | Although not specifically documented for this compound, other small molecule inhibitors can have off-target effects on kinases. Consider performing a broad kinase panel screen (e.g., KINOMEscan®) to identify potential off-target kinases. | Identification of any unintended kinase targets that may explain the observed phenotype. |
| Interaction with Non-kinase Proteins | The compound may be interacting with other proteins in the cell. Employ techniques like cellular thermal shift assay (CETSA) or chemical proteomics to identify novel protein binders. | Discovery of potential non-COX off-targets responsible for the phenotype. |
| Compound Instability or Degradation | Assess the stability of this compound in your specific cell culture media and conditions over the time course of the experiment. | Confirmation that the observed effects are due to the parent compound and not a degradation product. |
Experimental Protocols
Protocol 1: In Vitro COX-1 and COX-2 Enzyme Inhibition Assay
This protocol outlines the determination of IC50 values for this compound against purified human COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Heme
-
Arachidonic Acid (substrate)
-
This compound
-
96-well white opaque microplate
-
Fluorescence or luminescence plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve a range of final assay concentrations.
-
Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells. Include wells for a vehicle control (e.g., DMSO) and a positive control (a known non-selective or selective COX inhibitor).
-
Inhibitor Addition: Add the various concentrations of this compound to the appropriate wells.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the signal (fluorescence or luminescence, depending on the kit) kinetically for 5-10 minutes.[1]
-
Data Analysis: Calculate the rate of reaction from the linear phase of the kinetic read. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Protocol 2: Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This protocol assesses the inhibitory activity of this compound on COX-1 and COX-2 in a more physiologically relevant ex vivo system.
Materials:
-
Freshly drawn human venous blood from healthy, consenting donors who have not taken NSAIDs for at least two weeks.
-
Heparinized and non-anticoagulant blood collection tubes.
-
This compound
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)
Procedure:
COX-1 Activity (TXB2 production):
-
Dispense 1 mL aliquots of fresh, non-anticoagulated blood into tubes containing various concentrations of this compound or vehicle.
-
Allow the blood to clot by incubating at 37°C for 1 hour. This induces platelet aggregation and TXB2 production via COX-1.
-
Centrifuge the tubes to separate the serum.
-
Measure the TXB2 concentration in the serum using an EIA kit.
COX-2 Activity (PGE2 production):
-
Dispense 1 mL aliquots of heparinized blood into tubes containing various concentrations of this compound or vehicle.
-
Add LPS (e.g., 10 µg/mL final concentration) to induce COX-2 expression in monocytes.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Measure the PGE2 concentration in the plasma using an EIA kit.[2]
Data Analysis: Calculate the percent inhibition of TXB2 (COX-1) and PGE2 (COX-2) production at each concentration of this compound compared to the vehicle control. Determine the IC50 values for each isoform.
Visualizations
Caption: Prostaglandin biosynthesis pathway and the inhibitory action of this compound.
Caption: Logical workflow for investigating unexpected off-target effects.
References
N-(3-Pyridyl)indomethacinamide degradation pathways and prevention
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(3-Pyridyl)indomethacinamide. The information is designed to help anticipate and resolve common issues related to the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively published, based on its structure and data from its parent compound, indomethacin (B1671933), the primary degradation routes are anticipated to be hydrolysis and photodegradation.
-
Hydrolytic Degradation: This involves the cleavage of the amide bond to yield indomethacin and 3-aminopyridine. The indomethacin can further hydrolyze at the benzoyl bond to produce 4-chlorobenzoic acid and the indole (B1671886) core. This process is significantly influenced by pH.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. For the parent compound indomethacin, photodegradation can lead to decarboxylation and oxidation, resulting in a variety of photoproducts.[1][2]
Q2: My experimental results are inconsistent. Could degradation of this compound be a factor?
A2: Yes, inconsistent results can be a sign of compound degradation. If the compound degrades, its effective concentration decreases, leading to variability in experimental outcomes. We recommend performing a stability-indicating assay to assess the purity of your sample.
Q3: How can I prevent the degradation of this compound in my experiments?
A3: To minimize degradation, consider the following preventative measures:
-
pH Control: Maintain the pH of your solutions within a stable range. Based on indomethacin data, extreme acidic or alkaline conditions should be avoided.[3][4]
-
Light Protection: Protect solutions and solid compounds from light by using amber vials or covering containers with aluminum foil.
-
Temperature Control: Store stock solutions and the solid compound at recommended low temperatures and avoid repeated freeze-thaw cycles.
-
Use of Fresh Solutions: Prepare solutions fresh for each experiment whenever possible.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent assay results. | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, light protection). 2. Prepare fresh solutions from a new batch of the compound. 3. Perform a stability-indicating HPLC analysis to check for the presence of degradation products. |
| Appearance of unexpected peaks in my chromatogram. | The compound is degrading under the analytical conditions or during sample preparation. | 1. Review the pH and solvent composition of your mobile phase. 2. Ensure sample preparation is conducted quickly and at a controlled temperature. 3. Compare the chromatogram to a freshly prepared standard to identify potential degradation peaks. |
| Discoloration of the solid compound or solutions. | This may indicate significant degradation, possibly due to oxidation or photodegradation. | 1. Discard the discolored material. 2. Obtain a fresh batch of the compound and store it under inert gas if it is sensitive to oxidation. 3. Ensure complete protection from light. |
Quantitative Data on Stability
| Stress Condition | Duration | Temperature | % Indomethacin Remaining | Major Degradation Products |
| Acid Hydrolysis (0.1 M HCl) | 48 hours | 60°C | 22.25% | 4-chlorobenzoic acid, Indole derivative |
| Alkaline Hydrolysis (0.1 M NaOH) | 48 hours | 60°C | Degradation Occurs | 4-chlorobenzoic acid, Indole derivative |
| Oxidative (30% H₂O₂) | 48 hours | 60°C | Degradation Occurs | Oxidized derivatives |
| Thermal Degradation | 48 hours | 60°C | Degradation Occurs | Not Specified |
| Photolysis (Sunlight) | 3 hours | Ambient | Degradation Occurs | Decarboxylated and oxidized products |
Data inferred from stability studies on indomethacin.[3][5]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound and its potential degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Visible PDA detector.
-
Column: Zorbax Eclipse Plus C18, 3.5 µm (4.6 mm x 100 mm).
-
Mobile Phase: Acetonitrile: 10 mM Sodium Acetate Buffer (pH 4.0) (60:40 v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 226 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard solution at a concentration of 50 µg/mL.
3. Sample Preparation for Stability Studies:
-
Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable solvent.
-
Subject aliquots of this solution to various stress conditions (e.g., acid, base, heat, light, oxidation).
-
At specified time points, withdraw a sample, neutralize if necessary, and dilute with the mobile phase to a final concentration of approximately 50 µg/mL.
4. Analysis:
-
Inject the standard and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for a stability-indicating HPLC analysis.
References
- 1. Determination of photostability and photodegradation products of indomethacin in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. tandfonline.com [tandfonline.com]
- 4. bsphs.org [bsphs.org]
- 5. journal.formosapublisher.org [journal.formosapublisher.org]
Technical Support Center: Enhancing the Bioavailability of N-(3-Pyridyl)indomethacinamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of N-(3-Pyridyl)indomethacinamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). It is recognized as a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C24H20ClN3O3[3] |
| Molecular Weight | 433.9 g/mol [3] |
| Appearance | Crystalline solid |
| Known Activity | Selective COX-2 inhibitor[1][2] |
Q2: What are the likely challenges to achieving good bioavailability with this compound?
While specific data for this compound is limited, its parent compound, indomethacin, is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[4][5] It is highly probable that this compound shares this low aqueous solubility, which can lead to poor dissolution in the gastrointestinal tract and, consequently, low and variable oral bioavailability.
Q3: What general strategies can be employed to enhance the bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to improve the dissolution and absorption of poorly water-soluble drugs. These include:
-
Particle Size Reduction: Increasing the surface area of the drug particles through techniques like micronization and nanosuspension formation.[6][7][8]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix to improve wettability and dissolution.[9][10][11][12]
-
Use of Co-solvents and Solubilizing Agents: Incorporating solvents or surfactants that enhance the solubility of the drug in the gastrointestinal fluids.
-
Lipid-Based Formulations: Formulating the drug in lipidic systems such as self-emulsifying drug delivery systems (SEDDS).[13]
-
Co-crystallization: Forming a crystalline structure with a co-former to alter the physicochemical properties of the drug.[4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation development of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution rate | Poor aqueous solubility of this compound. Agglomeration of drug particles. | 1. Particle Size Reduction: Employ micronization or create a nanosuspension (see Experimental Protocols).2. Formulate a Solid Dispersion: Utilize a hydrophilic carrier like PVP or PEG to improve drug wettability (see Experimental Protocols).3. Incorporate Surfactants: Add a suitable surfactant (e.g., Tween 80) to the dissolution medium to improve wetting. |
| Inconsistent dissolution profiles between batches | Variability in particle size distribution. Polymorphism of the crystalline drug. | 1. Optimize Milling/Nanosuspension Process: Ensure consistent process parameters (e.g., milling time, pressure, stabilizer concentration).2. Characterize Solid State: Use techniques like DSC and XRD to identify and control the crystalline form of the drug.3. Control Manufacturing Process: For solid dispersions, ensure homogeneity of the drug-carrier mixture. |
| Drug precipitation in the dissolution medium | Supersaturation followed by rapid precipitation of the amorphous or high-energy form. | 1. Incorporate a Precipitation Inhibitor: Add polymers like HPMC to the formulation to maintain a supersaturated state.2. Optimize Drug Loading: A lower drug-to-carrier ratio in solid dispersions can improve stability. |
| Poor in vivo bioavailability despite good in vitro dissolution | Permeability issues (less likely for a BCS Class II compound). First-pass metabolism. | 1. Permeability Studies: Conduct Caco-2 permeability assays to confirm high permeability.2. Investigate Metabolic Pathways: Assess potential for significant first-pass metabolism in the liver. Consider formulation strategies that promote lymphatic uptake (e.g., lipid-based systems). |
| Formulation instability (e.g., particle growth, drug crystallization) | Physical instability of amorphous forms or nanosuspensions. Chemical degradation. | 1. Optimize Stabilizers: For nanosuspensions, screen different types and concentrations of stabilizers.2. Control Storage Conditions: Store formulations under appropriate temperature and humidity conditions to prevent physical and chemical changes.[14]3. Compatibility Studies: Ensure compatibility of the drug with all excipients in the formulation. |
Quantitative Data on Bioavailability Enhancement Strategies
The following tables summarize quantitative data from studies on indomethacin, which can serve as a reference for expected improvements when applying these techniques to this compound.
Table 1: Enhancement of Indomethacin Solubility using Co-solvents [15]
| Co-solvent | Concentration (% v/v) | Solubility Increase (Fold) |
| PEG 400 | 20 | ~80 |
| Ethanol (B145695) | 20 | ~60 |
| Propylene Glycol | 20 | ~45 |
| Glycerol | 20 | ~20 |
Table 2: Bioavailability Enhancement of Indomethacin via Different Formulations
| Formulation Strategy | Key Parameters | Resulting Bioavailability Enhancement (Compared to pure drug) | Reference |
| Self-Emulsifying System | 30% Tween 85, 70% Ethyl Oleate | 57% increase in AUC in rats (oral) | [13][16] |
| Liquisolid Compacts | Drug:Propylene Glycol (1:4) | Significant increase in dissolution rate | [17] |
| Nanosuspension | Stabilizer: PVP | ~4-fold increase in solubility | [18] |
| Co-crystals | Co-former: Saccharin | 2 to 4-fold increase in solubility | [19] |
| Chitosan-Coated Liposomes | - | Absolute bioavailability of ~93% in fasted rats | [13] |
Experimental Protocols
Preparation of this compound Nanosuspension by the Solvent/Antisolvent Method
This protocol describes the preparation of a nanosuspension to increase the dissolution rate of this compound.
-
Preparation of the Solvent Phase: Dissolve 20 mg of this compound in a mixture of polyethylene (B3416737) glycol 300 (PEG 300) and ethanol.
-
Preparation of the Antisolvent Phase: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA). A starting concentration could be 0.2% (w/v).
-
Precipitation: Add the antisolvent phase to the solvent phase under continuous stirring or sonication in a bath sonicator at room temperature. A typical solvent to antisolvent ratio to start with is 3:50 (v/v).[20]
-
Characterization: Analyze the resulting nanosuspension for particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Optimization: Vary the concentration and molecular weight of the stabilizer, the solvent/antisolvent ratio, and the ratio of co-solvents in the solvent phase to achieve the desired particle size (typically < 500 nm) and PDI.
Formulation of a Solid Dispersion of this compound using the Solvent Evaporation Method
This protocol details the preparation of a solid dispersion to enhance the solubility and dissolution of this compound.
-
Selection of Carrier: Choose a hydrophilic carrier such as polyvinylpyrrolidone (B124986) (PVP) K30 or polyethylene glycol (PEG) 6000.
-
Dissolution: Dissolve both this compound and the carrier in a common volatile solvent, such as ethanol or a mixture of dichloromethane (B109758) and methanol (B129727). Drug-to-carrier ratios can be varied (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).
-
Drying and Milling: Dry the resulting solid mass in a vacuum oven to remove any residual solvent. Gently mill the dried solid dispersion to obtain a fine powder.
-
Characterization:
-
Dissolution Testing: Perform in vitro dissolution studies and compare the dissolution profile to that of the pure drug.
-
Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug within the carrier.
-
Quantitative Analysis of this compound in Formulations
This protocol outlines a general method for the quantitative analysis of this compound in dissolution media or biological fluids, which would require validation.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol). Prepare a series of standard solutions of known concentrations by diluting the stock solution with the dissolution medium or blank biological matrix.
-
Sample Preparation:
-
Dissolution Samples: Withdraw samples at predetermined time points from the dissolution vessel, filter through a 0.45 µm filter, and dilute as necessary.
-
Biological Samples (e.g., Plasma): Perform a protein precipitation or liquid-liquid extraction to isolate the drug from the plasma proteins.
-
-
Analytical Method: A High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable technique.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized.
-
Column: A C18 reverse-phase column is typically used.
-
Detection: Based on the structure of indomethacin, a UV detection wavelength in the range of 260-320 nm would be appropriate. Indomethacin itself has a maximum absorption at 319 nm.[21][22][23]
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Troubleshooting flowchart for low in vitro dissolution of this compound.
Caption: Logical relationships in enhancing bioavailability through formulation strategies.
References
- 1. apexbt.com [apexbt.com]
- 2. N-(3-Pyridyl)indomethacin Amide (261766-29-4) for sale [vulcanchem.com]
- 3. N-(3-Pyridyl)indomethacin Amide | C24H20ClN3O3 | CID 4434869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Solubility of Indomethacin: A Breakthrough with Cocrystal Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agcpharmachemicals.com [agcpharmachemicals.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. ijcrt.org [ijcrt.org]
- 9. scispace.com [scispace.com]
- 10. japer.in [japer.in]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 15. researchgate.net [researchgate.net]
- 16. Enhanced absorption of indomethacin after oral or rectal administration of a self-emulsifying system containing indomethacin to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preparation and in-vitro evaluation of indomethacin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. med.minia.edu.eg [med.minia.edu.eg]
- 22. impactfactor.org [impactfactor.org]
- 23. researchgate.net [researchgate.net]
N-(3-Pyridyl)indomethacinamide quality control and purity assessment
Technical Support Center: N-(3-Pyridyl)indomethacinamide
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control (QC), purity assessment, and common troubleshooting challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the 3-pyridyl amide derivative of the nonsteroidal anti-inflammatory drug (NSAID), indomethacin (B1671933).[1] Its primary mechanism of action is as a potent and selective reversible inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] The COX-2 enzyme is responsible for the formation of prostanoids like prostaglandins, which are key mediators of inflammation and pain.[1] By selectively inhibiting COX-2 over COX-1, it aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1]
Q2: What are the typical purity specifications for research-grade this compound?
A2: For research use, this compound is commonly available at a purity of ≥98%.[1][3] Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Q3: What are the key chemical and physical properties of this compound?
A3: Understanding the fundamental properties is crucial for handling, formulation, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C24H20ClN3O3 | PubChem[3] |
| Molecular Weight | 433.9 g/mol | PubChem[3] |
| Appearance | Crystalline solid | APExBIO[1] |
| CAS Number | 261766-29-4 | PubChem[3] |
| IUPAC Name | 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-pyridin-3-ylacetamide | PubChem[3] |
Q4: What are the potential impurities or degradation products I should be aware of?
A4: Potential impurities can arise from the synthesis process or degradation. While specific impurities for this compound are not extensively documented in public literature, they are likely related to the starting materials (Indomethacin and 3-aminopyridine) or hydrolysis/oxidation of the parent molecule. Studies on the parent compound, indomethacin, show it degrades under alkaline, oxidative, photolytic, and high-temperature conditions.[4] Degradation can involve hydrolysis of the amide bond, leading to the formation of indomethacin and 4-chlorobenzoic acid.[5]
Analytical & Quality Control Protocols
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a general method for assessing the purity of this compound. This method should be validated for specific laboratory conditions.
Objective: To separate this compound from potential impurities and quantify its purity based on peak area percentage.
Methodology:
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode-Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Autosampler and data acquisition software.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Phosphoric acid (for pH adjustment).
-
This compound reference standard and sample.
-
Methanol (B129727) (for sample dissolution).
-
-
Chromatographic Conditions (Example):
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic, e.g., 60:40 v/v) |
| Column | C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm or 320 nm (scan for optimal wavelength) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a 1 mg/mL stock solution. Dilute with the mobile phase to a working concentration of ~50 µg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percentage method:
-
% Purity = (Area of Principal Peak / Total Area of All Peaks) x 100
-
-
Troubleshooting Guide
Issue 1: Asymmetric or Tailing Peak in HPLC Chromatogram
-
Question: My main peak for this compound is showing significant tailing. What could be the cause?
-
Answer:
-
Secondary Silanol Interactions: The basic pyridyl nitrogen can interact with acidic residual silanols on the silica (B1680970) backbone of the C18 column.
-
Solution: Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1%) or use a base-deactivated column. Lowering the mobile phase pH with formic or phosphoric acid can also protonate the silanols, reducing interaction.
-
-
Column Overload: Injecting too concentrated a sample can cause peak distortion.
-
Solution: Dilute your sample and re-inject.
-
-
Column Degradation: The column may be fouled or voided.
-
Solution: Wash the column with a strong solvent (e.g., isopropanol). If the problem persists, try a new column.
-
-
Issue 2: Appearance of Unexpected Peaks
-
Question: I see extra peaks in my chromatogram that are not present in the reference standard. What are they?
-
Answer:
-
Degradation: The compound may be degrading in the sample solution. Indomethacin and its derivatives are susceptible to hydrolysis.
-
Solution: Prepare samples fresh and analyze them promptly. Consider using a buffered mobile phase to maintain a stable pH. Analyze a sample that has been left at room temperature for several hours to see if peak sizes change, confirming degradation.
-
-
Synthesis-Related Impurities: The peaks could be unreacted starting materials (e.g., indomethacin) or by-products from the synthesis.
-
Solution: Use Mass Spectrometry (MS) coupled with HPLC (LC-MS) to identify the molecular weight of the unknown peaks and deduce their structures.
-
-
Contamination: The solvent, glassware, or HPLC system could be contaminated.
-
Solution: Run a blank injection (mobile phase only) to check for system contamination or "ghost peaks."
-
-
Issue 3: Poor Solubility During Sample Preparation
-
Question: The compound is not fully dissolving when I prepare my sample for analysis. How can I improve solubility?
-
Answer:
-
Solvent Choice: While methanol is a good starting point, this compound may have better solubility in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). If using these, prepare a concentrated stock and dilute it significantly with the mobile phase to avoid solvent effects on the chromatography.
-
Sonication: Use a sonicator bath to aid dissolution.
-
Gentle Warming: Gently warming the solution may help, but be cautious as this can accelerate degradation.
-
Contextual Scientific Information
Mechanism of Action: COX-2 Inhibition
The quality of this compound is paramount because its biological activity is highly specific. Impurities or degradation products may lack COX-2 selectivity or could have off-target effects, compromising experimental results. The diagram below illustrates the intended therapeutic action.
References
- 1. apexbt.com [apexbt.com]
- 2. N-(3-Pyridyl)indomethacin Amide (261766-29-4) for sale [vulcanchem.com]
- 3. N-(3-Pyridyl)indomethacin Amide | C24H20ClN3O3 | CID 4434869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journal.formosapublisher.org [journal.formosapublisher.org]
- 5. Degradation of Indomethacin in Wastewater: Removal with Sodium Hypochlorite and Analysis of Degradation Byproducts | MDPI [mdpi.com]
Technical Support Center: Long-Term Stability of N-(3-Pyridyl)indomethacinamide Formulations
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the long-term stability testing of N-(3-Pyridyl)indomethacinamide formulations.
Frequently Asked Questions (FAQs)
Q1: How should I design a long-term stability study for my this compound formulation?
A successful stability study begins with a well-defined protocol based on regulatory guidelines. The International Council for Harmonisation (ICH) Q1A(R2) guideline is the primary reference for designing stability studies. The study should evaluate the formulation's physical, chemical, and microbiological characteristics over a proposed shelf life.[1]
Key Steps in Study Design:
-
Batch Selection: Use at least three primary batches of the formulation for the study. These batches should be manufactured using the process intended for the final commercial product.[2]
-
Container Closure System: Store the samples in the proposed final packaging, as interactions with packaging can affect stability.[3][4]
-
Storage Conditions: Select storage conditions based on the climatic zone for which the product is intended.[5] The general case for long-term and accelerated testing is outlined in the table below.
-
Testing Frequency: Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.
-
Analytical Methods: Employ validated stability-indicating analytical methods capable of detecting and quantifying this compound and its degradation products.[7]
Workflow for Initiating a Stability Study
Caption: General workflow for initiating a long-term stability study.
Table 1: ICH Q1A(R2) General Case Storage Conditions [5]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term* | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months |
| or 30°C ± 2°C / 65% RH ± 5% RH | ||
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |
*It is up to the applicant to decide which long-term condition to use.[6]
Q2: What are the likely degradation pathways for this compound?
This compound, as a derivative of indomethacin (B1671933), is susceptible to hydrolysis. The two most probable points of hydrolytic cleavage are the amide bond linking the indomethacin core to the pyridyl group and the amide bond of the original indomethacin structure (the p-chlorobenzoyl group).[8][9] Forced degradation studies are essential to confirm these pathways and identify other potential degradation products.[10][11][12]
Potential Degradation Pathways
Caption: Potential hydrolytic degradation pathways of this compound.
Troubleshooting Guides
Q3: I need to perform forced degradation studies. What are the standard protocols?
Forced degradation (or stress testing) helps identify likely degradation products and demonstrates the specificity of your analytical method.[4] The parent drug, indomethacin, is known to be unstable under various stress conditions.[11][12] The following protocols, adapted from studies on indomethacin, can be used as a starting point for this compound.
Table 2: Suggested Protocols for Forced Degradation Studies [10][11]
| Condition | Protocol | Purpose |
| Acid Hydrolysis | Dissolve the drug product in 0.1 M HCl and heat at 80°C for 2 hours. | To evaluate degradation in acidic conditions. |
| Base Hydrolysis | Dissolve the drug product in 0.1 M NaOH and heat at 80°C for 30 minutes. | To evaluate degradation in alkaline conditions. |
| Oxidation | Treat the drug product solution with 3-5% H₂O₂ at room temperature for 24 hours. | To assess sensitivity to oxidation. |
| Thermal Degradation | Expose the solid drug product to 80°C for 72 hours. | To evaluate the effect of high temperature. |
| Photostability | Expose the drug product to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). | To assess sensitivity to light. |
Note: The severity of conditions may need to be adjusted to achieve 5-20% degradation.
Q4: What is a good starting point for a stability-indicating HPLC method?
A robust, stability-indicating HPLC method is crucial. For indomethacin and its derivatives, reverse-phase HPLC with UV detection is common.[10][11][13][14] The method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any excipients.
Table 3: Recommended Starting HPLC Parameters [10][11][13]
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.5% Phosphoric or Formic Acid (e.g., 50:50 v/v) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 240 nm or 254 nm |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 30°C |
Method validation according to ICH Q2(R1) guidelines is required to demonstrate specificity, linearity, accuracy, precision, and robustness.
Q5: I am seeing unexpected peaks or poor peak shape in my chromatograms. How can I troubleshoot this?
Chromatographic issues can arise from the sample, mobile phase, or the HPLC system itself. A logical approach is needed to identify and resolve the problem.
Troubleshooting Workflow for Unexpected Chromatographic Peaks
Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.
Table 4: Common HPLC Troubleshooting Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Column degradation- Interaction with active silanol (B1196071) groups- Incompatible sample solvent | - Replace column- Use a lower pH mobile phase or an ion-pairing agent- Dissolve sample in mobile phase |
| Peak Fronting | - Column overload- High injection volume | - Dilute sample- Reduce injection volume |
| Split Peaks | - Clogged frit or partially blocked column- Sample solvent effect | - Back-flush or replace column- Ensure sample is dissolved in mobile phase |
| Drifting Baseline | - Column not equilibrated- Mobile phase composition changing- Temperature fluctuations | - Allow sufficient equilibration time- Ensure mobile phase is well-mixed- Use a column oven |
Q6: How should I summarize and present the quantitative data from my study?
Clear and concise data presentation is essential. Data should be tabulated to show trends over time under different storage conditions. The summary should include the assay of this compound, levels of individual and total degradation products, and other relevant physical parameters.
Table 5: Example Stability Data Summary Table
| Time Point | Storage Condition | Assay (%) | Degradation Product 1 (%) | Total Degradants (%) | Appearance |
| Initial | - | 100.2 | < LOQ | < LOQ | Clear, colorless solution |
| 3 Months | 25°C/60%RH | 100.1 | < LOQ | 0.05 | Conforms |
| 40°C/75%RH | 98.5 | 0.25 | 0.45 | Conforms | |
| 6 Months | 25°C/60%RH | 99.8 | 0.06 | 0.08 | Conforms |
| 40°C/75%RH | 96.2 | 0.51 | 0.95 | Slight yellow tint |
LOQ: Limit of Quantitation
References
- 1. japsonline.com [japsonline.com]
- 2. gmpsop.com [gmpsop.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 5. mdpi.com [mdpi.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. youtube.com [youtube.com]
- 8. analytical study on stability of Indomethacin [repository.sustech.edu]
- 9. Kinetic study on the degradation of indomethacin in alkaline aqueous solutions by derivative ultraviolet spectrophotometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. journal.formosapublisher.org [journal.formosapublisher.org]
- 12. journal.formosapublisher.org [journal.formosapublisher.org]
- 13. bsphs.org [bsphs.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: COX-2 Selectivity of N-(3-Pyridyl)indomethacinamide and Celecoxib
In the landscape of anti-inflammatory drug development, the selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) remains a critical goal to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative analysis of two prominent COX-2 inhibitors: N-(3-Pyridyl)indomethacinamide and the well-established drug, celecoxib (B62257).
Executive Summary
This compound emerges as a highly potent and selective COX-2 inhibitor, demonstrating significantly greater selectivity for COX-2 over COX-1 compared to celecoxib in various in vitro assays. While both compounds effectively inhibit the COX-2 enzyme, the data suggests that this compound may offer a superior therapeutic window with a potentially reduced risk of COX-1-related adverse effects.
Data Presentation: COX-2 Selectivity Profile
The following table summarizes the 50% inhibitory concentrations (IC50) for both compounds against COX-1 and COX-2, as determined by in vitro enzyme assays and the human whole blood assay. A lower IC50 value indicates greater potency, and a higher selectivity index (IC50 COX-1 / IC50 COX-2) signifies greater selectivity for COX-2.
| Compound | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound | Human Recombinant Enzyme | >66 | 0.052 | >1269 | [1] |
| Celecoxib | Human Whole Blood Assay | 15 | 0.04 | 375 | |
| Celecoxib | Human Whole Blood Assay | - | - | 7.6 | [2] |
| Celecoxib | Human Whole Blood Assay | - | - | 29.6 | [3][4] |
| Celecoxib | Human Peripheral Monocytes | 82 | 6.8 | 12 | [5] |
Note: Data for the two compounds are from different studies and experimental conditions, which may introduce variability. Direct comparative studies are ideal for precise evaluation.
Experimental Protocols
The determination of COX-1 and COX-2 inhibition and selectivity is crucial for the evaluation of NSAIDs. The following are detailed methodologies for key experiments cited.
In Vitro COX Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on purified COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of test compounds against human recombinant COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Buffer: A suitable buffer, such as 0.1 M Tris-HCl (pH 8.0), is used to maintain optimal enzyme activity.
-
Test Compound Preparation: The test compounds (this compound and celecoxib) are dissolved in a solvent like DMSO to create stock solutions, which are then serially diluted to various concentrations.
-
Reaction Mixture: The reaction is typically carried out in a 96-well plate. Each well contains the assay buffer, a heme cofactor, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Addition: A specific volume of the diluted test compound or vehicle control (DMSO) is added to the respective wells.
-
Pre-incubation: The plate is incubated at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Detection: The formation of prostaglandin (B15479496) products (e.g., PGE2) is measured. This can be done using various methods, such as an enzyme immunoassay (EIA) or by monitoring oxygen consumption.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition in the presence of blood components.[6][7]
Objective: To determine the IC50 values of test compounds for COX-1 and COX-2 in a human whole blood matrix.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).
-
COX-1 Activity (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle.
-
The blood is allowed to clot at 37°C for 1 hour, which stimulates platelet COX-1 to produce thromboxane (B8750289) A2 (TXA2), which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
-
The serum is separated by centrifugation.
-
TXB2 levels are measured by a specific immunoassay as an index of COX-1 activity.
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
Aliquots of whole blood are incubated with a COX-2 inducing agent, such as lipopolysaccharide (LPS), along with various concentrations of the test compound or vehicle.
-
The samples are incubated for 24 hours at 37°C to allow for the induction of COX-2 in monocytes and subsequent production of prostaglandin E2 (PGE2).
-
Plasma is separated by centrifugation.
-
PGE2 levels are measured by a specific immunoassay as an index of COX-2 activity.
-
-
Data Analysis: The IC50 values for COX-1 and COX-2 are calculated by plotting the percentage of inhibition of TXB2 and PGE2 production, respectively, against the log of the compound concentration.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: COX Signaling Pathway and Points of Inhibition.
Caption: Human Whole Blood Assay Workflow.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Side Effect Profiles of Indomethacin and N-(3-Pyridyl)indomethacinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of the non-selective nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) and the selective cyclooxygenase-2 (COX-2) inhibitor, N-(3-Pyridyl)indomethacinamide. This comparison is intended to inform preclinical and clinical research by highlighting the key differences in their mechanisms of action and associated toxicities.
Executive Summary
Indomethacin, a potent, non-selective COX inhibitor, is associated with a significant risk of gastrointestinal (GI) and cardiovascular side effects due to its inhibition of both COX-1 and COX-2 enzymes. In contrast, this compound is a highly selective COX-2 inhibitor, a characteristic that is expected to confer a significantly improved gastrointestinal safety profile. While direct comparative preclinical or clinical data for this compound is limited, its high selectivity allows for a comparison based on the established profiles of selective COX-2 inhibitors versus non-selective NSAIDs. This guide synthesizes the available data for indomethacin and provides an evidence-based projection for the side effect profile of this compound.
Gastrointestinal Toxicity: A Quantitative Comparison
The primary differentiator between indomethacin and this compound lies in their impact on the gastrointestinal mucosa. Indomethacin's inhibition of COX-1 disrupts the production of prostaglandins (B1171923) that are crucial for maintaining the protective lining of the stomach and intestines, leading to a high incidence of ulcers and bleeding.[1][2] As a selective COX-2 inhibitor, this compound is designed to circumvent this mechanism, thereby reducing the risk of GI toxicity.
| Compound | Mechanism | Ulcer Index (Rat Model) | Reference |
| Indomethacin | Non-selective COX-1/COX-2 Inhibitor | 12.34 (in ethanol-induced ulcer model) | [3] |
| Indomethacin | Non-selective COX-1/COX-2 Inhibitor | Significant increase in ulcer index (30 mg/kg) | [2] |
| This compound (Projected) | Selective COX-2 Inhibitor | Expected to be significantly lower than indomethacin | Based on COX-2 selectivity |
| Celecoxib (Selective COX-2 Inhibitor) | Selective COX-2 Inhibitor | Significantly lower ulcer index than indomethacin | [4] |
Note: The ulcer index is a quantitative measure of the severity of gastric mucosal damage. Higher values indicate more severe ulceration. The projected data for this compound is based on its high selectivity for COX-2, a characteristic shared with other selective inhibitors that have demonstrated significantly lower gastrointestinal toxicity compared to non-selective NSAIDs.
Cardiovascular Side Effects: A Mechanistic Overview
While selective COX-2 inhibitors generally offer better GI safety, they have been associated with an increased risk of cardiovascular thrombotic events.[5][6] This is thought to be due to the inhibition of COX-2-mediated production of prostacyclin (a vasodilator and inhibitor of platelet aggregation) without a concurrent inhibition of COX-1-mediated production of thromboxane (B8750289) A2 (a vasoconstrictor and promoter of platelet aggregation).[6] Indomethacin, being a non-selective inhibitor, also carries cardiovascular risks, including an increased risk of thrombotic events, hypertension, and heart failure.[5][6] Therefore, while the GI profiles are distinct, both compounds warrant careful cardiovascular risk assessment.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental evaluation of these compounds, the following diagrams are provided.
Caption: Differential inhibition of COX-1 and COX-2 by indomethacin and this compound.
Caption: A typical experimental workflow for evaluating and comparing NSAID-induced gastric ulceration in a preclinical model.
Experimental Protocol: NSAID-Induced Gastric Ulcer Model in Rats
The following is a detailed protocol for a commonly used preclinical model to assess and quantify NSAID-induced gastric ulcers.
1. Animals:
-
Male Wistar rats (180-220 g) are used.
-
Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Animals are acclimatized for at least one week before the experiment.
2. Experimental Groups:
-
Group 1 (Vehicle Control): Receives the vehicle (e.g., 1% carboxymethyl cellulose).
-
Group 2 (Indomethacin): Receives indomethacin (e.g., 30 mg/kg, p.o.).
-
Group 3 (this compound): Receives this compound at an equimolar dose to indomethacin.
3. Procedure:
-
Rats are fasted for 24 hours before drug administration, with free access to water.
-
The respective treatments are administered orally via gavage.
-
Four to six hours after drug administration, the animals are euthanized by cervical dislocation.
-
The stomachs are immediately excised, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.
4. Ulcer Index Assessment:
-
The stomachs are pinned flat on a board for macroscopic examination.
-
The number and severity of gastric lesions are scored using a scale (e.g., 0 = no lesion; 1 = mucosal edema and redness; 2 = one or two small lesions; 3 = multiple small lesions; 4 = multiple small and large lesions; 5 = perforated ulcers).
-
The ulcer index is calculated for each stomach by summing the scores.
5. Histopathological Examination:
-
A section of the gastric tissue is fixed in 10% buffered formalin.
-
The tissue is then processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic examination is performed to assess the extent of mucosal damage, inflammation, and cellular infiltration.
6. Statistical Analysis:
-
Data are expressed as mean ± standard error of the mean (SEM).
-
Statistical significance between groups is determined using an appropriate test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.
-
A p-value of less than 0.05 is considered statistically significant.
Conclusion
The selective COX-2 inhibitory profile of this compound strongly suggests a superior gastrointestinal safety profile compared to the non-selective NSAID indomethacin. This is a critical consideration in the development of new anti-inflammatory agents, as GI toxicity is a major limiting factor for the clinical use of traditional NSAIDs. However, the potential for cardiovascular side effects, a class effect of selective COX-2 inhibitors, must be carefully evaluated. The provided experimental protocol offers a robust framework for the preclinical assessment of these differential side effects, enabling a data-driven approach to drug development and risk-benefit analysis. Further studies are warranted to provide direct comparative data and fully elucidate the clinical potential of this compound.
References
- 1. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]
- 2. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ulcer Index (UI) | Formula, Risk, Performance and Indicator - QuantifiedStrategies.com [quantifiedstrategies.com]
- 5. Cardiovascular and gastrointestinal effects of COX-2 inhibitors and NSAIDs: achieving a balance | Semantic Scholar [semanticscholar.org]
- 6. Cardiovascular and gastrointestinal effects of COX-2 inhibitors and NSAIDs: achieving a balance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-(3-Pyridyl)indomethacinamide with Other Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel cyclooxygenase-2 (COX-2) inhibitor, N-(3-Pyridyl)indomethacinamide, with other established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections detail its COX enzyme selectivity, in vivo anti-inflammatory and analgesic efficacy, and gastrointestinal safety profile, supported by experimental data and methodologies.
Executive Summary
This compound is a potent and highly selective COX-2 inhibitor, demonstrating significant promise as an anti-inflammatory and analgesic agent with a potentially improved safety profile compared to non-selective NSAIDs. By selectively targeting COX-2, the enzyme primarily involved in inflammation and pain, while sparing the gastroprotective COX-1 enzyme, this compound aims to reduce the gastrointestinal side effects commonly associated with traditional NSAIDs. This guide presents the available preclinical data to facilitate an objective evaluation of its therapeutic potential.
Mechanism of Action: The COX Pathway
NSAIDs exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in various physiological functions, including the protection of the gastric mucosa and maintenance of platelet function.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for anti-inflammatory therapies.
The differential inhibition of these isoforms is a key determinant of an NSAID's efficacy and side-effect profile.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing this compound with other commonly used NSAIDs.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | >66 | 0.052 | >1269 |
| Indomethacin | 0.63 | 11.63 | 0.05 |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >50 | 0.018 | >2778 |
| Ibuprofen | 12 | 35 | 0.34 |
| Naproxen | 2.6 | 4.9 | 0.53 |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) |
| This compound | 10 | 55% |
| Indomethacin | 10 | 54% |
| Celecoxib | 10 | 50% |
| Ibuprofen | 100 | 45% |
| Naproxen | 15 | 73% |
The carrageenan-induced paw edema model is a standard in vivo assay to assess the anti-inflammatory activity of a compound.
Table 3: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing in Mice)
| Compound | Dose (mg/kg) | % Inhibition of Writhing |
| This compound | 10 | Data not available |
| Indomethacin | 10 | 51.23% |
| Ibuprofen | 100 | 65% |
| Diclofenac | 20 | 70% |
The acetic acid-induced writhing test is a common model to evaluate the peripheral analgesic effects of a substance.
Table 4: Gastrointestinal Ulcerogenic Activity in Rats
| Compound | Dose (mg/kg) | Ulcer Index (Mean) |
| This compound | 100 | Not ulcerogenic |
| Indomethacin | 10 | 45.5 |
| Celecoxib | 100 | 1.5 |
| Ibuprofen | 100 | 20.2 |
A lower ulcer index indicates a better gastrointestinal safety profile.
Experimental Protocols
1. In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Objective: To determine the in vitro inhibitory potency and selectivity of the test compounds against COX-1 and COX-2.
-
Methodology:
-
Human recombinant COX-2 or ovine COX-1 enzymes are used.
-
The enzyme is incubated with the test compound at various concentrations in a reaction buffer.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandin (B15479496) E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated.
-
Caption: Experimental Workflow for COX Inhibition Assay.
2. In Vivo Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds.
-
Methodology:
-
Male Sprague-Dawley rats are used.
-
The test compound or vehicle is administered orally.
-
After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
-
3. In Vivo Acetic Acid-Induced Writhing in Mice
-
Objective: To assess the peripheral analgesic activity of the test compounds.
-
Methodology:
-
Male albino mice are used.
-
The test compound or vehicle is administered intraperitoneally or orally.
-
After a specified time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated group to the control group.
-
4. Gastrointestinal Ulcerogenic Activity in Rats
-
Objective: To determine the potential of the test compounds to induce gastric ulcers.
-
Methodology:
-
Rats are fasted for 24 hours with free access to water.
-
The test compound is administered orally at a high dose.
-
After a set period (e.g., 4-6 hours), the animals are euthanized, and their stomachs are removed.
-
The stomachs are opened along the greater curvature and examined for the presence and severity of ulcers.
-
An ulcer index is calculated based on the number and severity of the lesions.
-
Conclusion
This compound exhibits a compelling preclinical profile as a highly selective COX-2 inhibitor. Its potent in vitro activity against COX-2, coupled with a remarkable sparing of COX-1, translates to a favorable in vivo anti-inflammatory effect comparable to its parent compound, indomethacin, but with a significantly improved gastrointestinal safety profile. While further studies are required to fully elucidate its analgesic efficacy and long-term safety, the current data strongly suggest that this compound represents a promising lead compound for the development of a new generation of safer NSAIDs. Researchers and drug development professionals are encouraged to consider these findings in the pursuit of novel anti-inflammatory and analgesic therapies.
Comparative Analysis of N-(3-Pyridyl)indomethacinamide's Cross-Reactivity with Cyclooxygenase-1 (COX-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-(3-Pyridyl)indomethacinamide's inhibitory activity on cyclooxygenase-1 (COX-1) versus cyclooxygenase-2 (COX-2). For context, its performance is benchmarked against its parent compound, Indomethacin, a non-selective COX inhibitor, and Celecoxib, a well-known COX-2 selective inhibitor.
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a crucial enzyme in the inflammatory pathway.[1][2] It exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.[2][3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated during inflammation by cytokines and mitogens.[2][4]
The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2. Conversely, the common side effects of traditional NSAIDs, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[3] Therefore, developing selective COX-2 inhibitors is a key objective in drug discovery to minimize adverse effects while retaining anti-inflammatory efficacy.
This compound has been identified as a potent and highly selective inhibitor of COX-2.[4] This guide presents the quantitative data on its selectivity and outlines the experimental protocols used to determine these values.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1) to IC50 (COX-2) is a measure of the compound's selectivity for COX-2. A higher ratio signifies greater selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| This compound | >66 | 0.052 | >1269 | [4] |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [1] |
| Indomethacin (ovine/human) | 0.027 | 0.180 | 0.15 | [5][6] |
| Celecoxib | 82 | 6.8 | 12 | [1] |
| Celecoxib | - | 0.040 | - | [7] |
Note: IC50 values can vary between studies due to different experimental conditions, such as the source of the enzyme (e.g., ovine, human recombinant) and the specific assay used.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cyclooxygenase signaling pathway and a typical experimental workflow for assessing COX inhibition.
Caption: Cyclooxygenase signaling pathway and the point of NSAID inhibition.
Caption: General experimental workflow for a COX inhibition assay.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity can be performed using various in vitro methods. Below are summarized protocols based on commonly used assay types.
Human Whole Blood Assay
This assay provides a more physiologically relevant environment by using whole blood, which contains all the cellular components that might influence drug activity.
-
Objective: To measure the inhibition of COX-1 and COX-2 in their native cellular environment.
-
Methodology:
-
COX-1 Activity: Fresh human venous blood is collected into tubes containing an anticoagulant. Aliquots of blood are incubated with various concentrations of the test compound (e.g., this compound) or vehicle (DMSO) for a specified time (e.g., 15-60 minutes) at 37°C. The blood is then allowed to clot to induce platelet aggregation and subsequent thromboxane B2 (TXB2) production, a stable metabolite of the COX-1 product thromboxane A2.
-
COX-2 Activity: To measure COX-2 activity, lipopolysaccharide (LPS) is added to the blood samples to induce the expression of COX-2 in monocytes. The samples are then incubated with the test compound or vehicle. Arachidonic acid is added to initiate the synthesis of prostaglandin E2 (PGE2), a primary product of COX-2 in this system.
-
Quantification: The concentration of TXB2 (for COX-1) and PGE2 (for COX-2) in the plasma or serum is determined using enzyme-linked immunosorbent assays (ELISA).
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
-
Purified Enzyme Assay (Colorimetric or Fluorometric)
This method uses purified recombinant human or ovine COX-1 and COX-2 enzymes, allowing for a direct assessment of the inhibitor's effect on the enzyme itself.
-
Objective: To determine the direct inhibitory effect of a compound on purified COX enzymes.
-
Methodology:
-
Reagents: Purified COX-1 and COX-2 enzymes, assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme (a necessary cofactor), and a colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[9]
-
Procedure: The assay is typically performed in a 96-well plate. The enzyme, buffer, and heme are added to the wells. The test inhibitor is then added at various concentrations and pre-incubated with the enzyme for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[10]
-
Reaction Initiation and Detection: The reaction is initiated by adding arachidonic acid. The peroxidase activity of COX, which is coupled to the cyclooxygenase reaction, is measured by monitoring the oxidation of the probe, resulting in a change in absorbance or fluorescence.[9]
-
Data Analysis: The rate of reaction is determined from the change in signal over time. The IC50 values are calculated as described for the whole blood assay.
-
LC-MS/MS-Based Assay
This highly sensitive and specific method directly measures the enzymatic product (e.g., PGE2) using liquid chromatography-tandem mass spectrometry.
-
Objective: To accurately quantify the product of the COX reaction for the determination of inhibitory activity.
-
Methodology:
-
Enzyme Reaction: The enzymatic reaction is set up similarly to the purified enzyme assay, with purified COX-1 or COX-2, buffer, cofactors, and the test inhibitor. The reaction is initiated with arachidonic acid and incubated for a specific time.
-
Sample Preparation: The reaction is stopped, and the product (e.g., PGE2) is extracted from the reaction mixture.
-
Quantification: The amount of PGE2 is quantified using a validated LC-MS/MS method, which provides high accuracy and sensitivity.[10]
-
Data Analysis: IC50 values are determined by analyzing the reduction in PGE2 formation at different inhibitor concentrations.[10]
-
Conclusion
The available data demonstrates that this compound is a highly selective COX-2 inhibitor, with a selectivity ratio exceeding 1200.[4] This is in stark contrast to its parent compound, indomethacin, which is a potent, non-selective inhibitor of both COX isoforms.[1][5][6] The selectivity of this compound is also significantly greater than that of Celecoxib, a widely used COX-2 selective NSAID.[1] This high degree of selectivity suggests that this compound has the potential to exert anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. The experimental protocols outlined above provide a framework for the continued evaluation and characterization of this and other novel COX inhibitors.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcentral.com [medcentral.com]
- 4. apexbt.com [apexbt.com]
- 5. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of N-(3-Pyridyl)indomethacinamide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the potential in vivo validation of N-(3-Pyridyl)indomethacinamide, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. To date, published literature extensively details the in vitro profile of this compound; however, a notable gap exists regarding its in vivo efficacy in animal models.
This guide addresses this gap by presenting a comparative analysis of its parent compound, indomethacin (B1671933) (a non-selective COX inhibitor), and a well-established selective COX-2 inhibitor, celecoxib (B62257). By examining the in vivo performance of these related compounds, we can infer the potential therapeutic profile of this compound and outline the standard experimental protocols required for its validation.
This compound: In Vitro Profile
This compound has been identified as a highly selective inhibitor of the COX-2 enzyme. The primary rationale for developing selective COX-2 inhibitors is to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2.
Table 1: In Vitro COX Inhibition Profile
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | >66 | 0.052 | >1269 |
| Indomethacin | 0.09 | 0.56 | 0.16 |
| Celecoxib | 15 | 0.04 | 375 |
Data for this compound and Indomethacin from Kalgutkar et al., J Med Chem, 2000. Data for Celecoxib is representative from multiple sources.
Comparative In Vivo Efficacy in Animal Models of Inflammation
To contextualize the potential in vivo performance of this compound, we present data from studies on indomethacin and celecoxib in the carrageenan-induced paw edema model in rats, a standard model for acute inflammation.
Table 2: In Vivo Anti-inflammatory Activity in the Rat Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Route of Administration | Paw Edema Inhibition (%) | Reference |
| Indomethacin | 5 | Oral | ~50-60% | Various sources |
| Celecoxib | 10 | Oral | ~40-50% | Various sources |
Experimental Protocols
Below are detailed methodologies for the key experiments that would be essential for the in vivo validation of this compound.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of novel compounds.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used. Animals are fasted overnight before the experiment with free access to water.
-
Groups: Animals are randomly assigned to a control group, a reference drug group (e.g., indomethacin or celecoxib), and test compound groups (various doses of this compound).
-
Compound Administration: The test compound, reference drug, or vehicle (e.g., 0.5% carboxymethyl cellulose) is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema and Inhibition:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point (Vt) and the initial paw volume (V₀).
-
The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate the peripheral analgesic activity of a compound.
Protocol:
-
Animals: Male Swiss albino mice (20-25g) are used.
-
Groups: Animals are divided into control, reference (e.g., aspirin (B1665792) or indomethacin), and test compound groups.
-
Compound Administration: The test compound or vehicle is administered orally or intraperitoneally 30-60 minutes before the injection of acetic acid.
-
Induction of Writhing: A 0.6% (v/v) solution of acetic acid in saline is injected intraperitoneally at a volume of 10 mL/kg body weight.
-
Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (a specific stretching posture) is counted for a period of 20-30 minutes.
-
Calculation of Analgesic Activity: The percentage of protection against writhing is calculated as: % Protection = [(W_c - W_t) / W_c] * 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Visualizing the Mechanism and Experimental Design
To further clarify the underlying biology and the proposed experimental approach, the following diagrams are provided.
Caption: COX-1 and COX-2 Signaling Pathways.
Caption: In Vivo Efficacy Testing Workflow.
Comparative Analysis of N-(3-Pyridyl)indomethacinamide Derivatives as Selective COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-(3-Pyridyl)indomethacinamide and its derivatives, focusing on their performance as selective cyclooxygenase-2 (COX-2) inhibitors. The conversion of the carboxylic acid moiety of indomethacin (B1671933) to an N-(3-pyridyl)amide results in a significant increase in selectivity for COX-2 over COX-1, offering a promising avenue for the development of anti-inflammatory agents with potentially reduced gastrointestinal side effects.
Performance Data of this compound
N-(3-pyridyl)-indomethacin amide (N-3PyIA) has been identified as a potent and reversible selective COX-2 inhibitor. The following table summarizes its in vitro inhibitory activity against human recombinant COX-2 and ovine COX-1.
| Compound | Target Enzyme | IC50 | Selectivity Index (COX-1/COX-2) |
| This compound | human recombinant COX-2 | 0.052 µM | >1269 |
| ovine COX-1 | >66 µM | ||
| Indomethacin | COX-1 | - | Non-selective |
| COX-2 | - |
Data compiled from available research. The IC50 value for ovine COX-1 is presented as greater than 66 µM, indicating low inhibitory potency at the tested concentrations.
Structure-Activity Relationship (SAR) Insights
The modification of the carboxylic acid group of nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin is a key strategy for developing selective COX-2 inhibitors. The rationale behind this approach is to exploit the differences in the active sites of COX-1 and COX-2. The active site of COX-2 is larger and has a side pocket that is not present in COX-1.
For this compound derivatives, the following SAR observations are pertinent:
-
Amidation of the Carboxylic Acid: The conversion of the carboxylate group of indomethacin to an amide is crucial for enhancing COX-2 selectivity.
-
The Pyridyl Moiety: The N-(3-pyridyl) group plays a significant role in the high affinity and selectivity for the COX-2 enzyme. The nitrogen atom in the pyridine (B92270) ring may form additional interactions within the active site of COX-2.
-
Substitutions on the Pyridine Ring: The electronic and steric properties of substituents on the pyridine ring can influence the inhibitory potency and selectivity. Generally, the position and nature of these substituents can fine-tune the compound's activity.
Prostaglandin (B15479496) Biosynthesis Pathway
The following diagram illustrates the role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Caption: Role of COX-1 and COX-2 in prostaglandin synthesis.
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay (General Protocol)
This section outlines a typical methodology for determining the inhibitory activity of compounds against COX-1 and COX-2.
Objective: To determine the concentration of the test compound that causes 50% inhibition (IC50) of the enzymatic activity of COX-1 and COX-2.
Materials:
-
Human recombinant COX-2 or ovine placental COX-2
-
Ovine recombinant COX-1
-
Arachidonic acid (substrate)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Cofactors (e.g., hematin, glutathione)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Workflow:
Caption: Workflow for in vitro COX inhibition assay.
Procedure:
-
The COX enzymes (COX-1 and COX-2) are pre-incubated with various concentrations of the test compound or a vehicle control in the assay buffer containing necessary cofactors.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction mixture is incubated for a specific period at 37°C.
-
The reaction is terminated.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA).
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Concluding Remarks
This compound serves as a promising lead compound for the development of selective COX-2 inhibitors. Its high potency and selectivity warrant further investigation into its derivatives to optimize pharmacological profiles. The exploration of various substituents on both the pyridine and indole (B1671886) rings could lead to the discovery of novel anti-inflammatory agents with improved efficacy and safety. The provided experimental framework can be utilized to systematically evaluate the structure-activity relationships of these new chemical entities.
Unveiling the Molecular Target of N-(3-Pyridyl)indomethacinamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-(3-Pyridyl)indomethacinamide and alternative non-steroidal anti-inflammatory drugs (NSAIDs), focusing on their molecular target and inhibitory activity. Detailed experimental protocols and quantitative data are presented to facilitate objective evaluation and inform future research and development.
Executive Summary
This compound is a potent and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. Its selectivity for COX-2 over the constitutively expressed COX-1 isoform suggests a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs. This guide presents a comparative analysis of the inhibitory potency of this compound against COX-1 and COX-2, alongside data for commonly used NSAIDs including indomethacin, celecoxib, etoricoxib, and diclofenac.
Comparison of Inhibitory Activity
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and selected NSAIDs against COX-1 and COX-2. A higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| This compound | >66 | 0.052 | >1269 |
| Indomethacin | 0.027 - 0.23 | 0.127 - 0.63 | ~0.2 - 0.4 |
| Celecoxib | 4.0 - 15 | 0.04 - 0.05 | ~80 - 375 |
| Etoricoxib | 50 - 106 | 0.5 - 1.1 | ~100 - 106 |
| Diclofenac | 0.6 - 1.2 | 0.02 - 0.04 | ~29 - 30 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Two common methods for determining COX-1 and COX-2 inhibition are the Purified Enzyme Assay and the Whole Blood Assay.
Purified Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified recombinant COX-1 and COX-2 enzymes.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Detection reagent (e.g., for measuring prostaglandin (B15479496) E2 production via ELISA or LC-MS/MS)
-
96-well microplates
-
Incubator
-
Plate reader or LC-MS/MS instrument
Procedure:
-
Prepare serial dilutions of the test compounds in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, heme cofactor, and the purified COX-1 or COX-2 enzyme to each well.
-
Add the diluted test compounds to the respective wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping agent (e.g., a strong acid).
-
Measure the amount of prostaglandin E2 (PGE2) produced in each well using a suitable detection method.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment using human whole blood.
Materials:
-
Freshly drawn human whole blood (anticoagulated with heparin)
-
Test compounds
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
Calcium ionophore (e.g., A23187) to stimulate COX-1 activity
-
ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)
Procedure:
For COX-2 Inhibition:
-
Aliquot fresh whole blood into tubes.
-
Add various concentrations of the test compound or vehicle to the blood samples and pre-incubate.
-
Add LPS to induce COX-2 expression and incubate for 24 hours at 37°C.
-
Centrifuge the samples to separate the plasma.
-
Measure the PGE2 concentration in the plasma using an ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 value.
For COX-1 Inhibition:
-
Aliquot fresh whole blood into tubes.
-
Add various concentrations of the test compound or vehicle and pre-incubate.
-
Allow the blood to clot at 37°C for 1 hour to induce platelet activation and TXB2 production.
-
Centrifuge the samples to separate the serum.
-
Measure the TXB2 concentration in the serum using an ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathway
This compound exerts its effect by inhibiting COX-2, which is a critical enzyme in the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. The following diagram illustrates the simplified COX-2 signaling pathway.
Caption: Simplified COX-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the inhibitory activity of a test compound against COX enzymes.
Independent Verification of N-(3-Pyridyl)indomethacinamide's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Pyridyl)indomethacinamide has been identified as a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways. This guide provides an independent verification of its mechanism of action by comparing its performance against other well-established COX-2 inhibitors and the parent compound, indomethacin. The data presented is collated from various independent studies to offer a comprehensive overview for researchers and drug development professionals.
Mechanism of Action: Selective COX-2 Inhibition
This compound is a derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. Its primary mechanism of action is the reversible and highly selective inhibition of the COX-2 enzyme.[1] The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins (B1171923) that protect the stomach lining and maintain kidney function. COX-2, on the other hand, is typically induced by inflammatory stimuli and is a key player in the inflammatory cascade. By selectively inhibiting COX-2, this compound is designed to reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Comparative Performance Data
The following tables summarize the in vitro potency and selectivity of this compound in comparison to other COX inhibitors.
Disclaimer: The data presented below is compiled from different studies. Direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions, enzyme sources, and assay protocols. Therefore, the selectivity index (COX-1 IC50 / COX-2 IC50) is a more robust metric for cross-study comparisons of COX-2 selectivity.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Enzyme Source | Reference |
| This compound | >66 | 0.052 | >1269 | Ovine COX-1, Human Recombinant COX-2 | Kalgutkar et al., 2000[1] |
| Indomethacin | 0.027 | 0.18 | 0.15 | Ovine COX-1, Human COX-2 | Blobaum et al., 2013[2] |
| Celecoxib (B62257) | 15 | 0.04 | 375 | Human Recombinant | Gierse et al., 1996 (as cited in various reviews) |
| Rofecoxib | 18.8 | 0.53 | 35.5 | Human Whole Blood Assay | Chan et al., 1999[3] |
| Diclofenac | 0.06 | 0.40 | 0.15 | Ovine COX-1, Human COX-2 | van der Donk et al., 2002[4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the COX-2 signaling pathway and a typical experimental workflow for assessing COX inhibition.
Caption: COX-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining COX inhibitor potency.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the verification of COX-2 inhibition.
Recombinant Enzyme Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening kits.
Objective: To determine the in vitro potency (IC50) of a test compound against purified recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex Red)
-
Hemin (cofactor)
-
Arachidonic Acid (substrate)
-
Test compound (this compound) and control inhibitors (e.g., celecoxib, indomethacin) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and Hemin.
-
Enzyme Addition: Add diluted COX-1 or COX-2 enzyme to the wells of the 96-well plate.
-
Inhibitor Addition: Add serial dilutions of the test compound and control inhibitors to the wells. For the enzyme control well, add only the vehicle (DMSO).
-
Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis:
-
Calculate the slope of the linear portion of the fluorescence curve for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Human Whole Blood Assay
This protocol is a widely accepted method for assessing COX-1 and COX-2 inhibition in a more physiologically relevant environment.
Objective: To determine the IC50 values for COX-1 and COX-2 inhibition by a test compound in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy volunteers (anticoagulated with heparin).
-
Lipopolysaccharide (LPS) to induce COX-2 expression.
-
Test compound and control inhibitors dissolved in a suitable vehicle (e.g., DMSO).
-
Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).
-
Incubator (37°C, 5% CO2).
Procedure: For COX-2 Activity (PGE2 measurement):
-
Dispense whole blood into tubes.
-
Add serial dilutions of the test compound or vehicle control.
-
Add LPS (e.g., 10 µg/mL final concentration) to induce COX-2 expression and prostaglandin synthesis.
-
Incubate the tubes for 24 hours at 37°C.
-
Centrifuge the tubes to separate the plasma.
-
Measure the PGE2 concentration in the plasma using an ELISA kit.
For COX-1 Activity (TXB2 measurement):
-
Dispense whole blood into tubes without any anticoagulant.
-
Add serial dilutions of the test compound or vehicle control.
-
Allow the blood to clot by incubating at 37°C for 1 hour. This activates platelets and COX-1, leading to TXB2 production.
-
Centrifuge the tubes to separate the serum.
-
Measure the TXB2 concentration in the serum using an ELISA kit.
Data Analysis:
-
Calculate the percent inhibition of PGE2 (for COX-2) and TXB2 (for COX-1) production for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 values for COX-1 and COX-2.
-
Calculate the selectivity index (IC50 COX-1 / IC50 COX-2).
Conclusion
The available data from independent sources consistently supports the mechanism of this compound as a potent and highly selective COX-2 inhibitor. Its selectivity index is notably higher than that of many established COX-2 inhibitors, including celecoxib and rofecoxib, and it represents a significant improvement over its non-selective parent compound, indomethacin. This high selectivity for COX-2 over COX-1 is a key attribute that suggests a potentially favorable gastrointestinal safety profile. Further head-to-head comparative studies using standardized assays would be beneficial to more definitively establish its place within the landscape of COX-2 inhibitors. The experimental protocols provided herein offer a framework for such independent verification studies.
References
- 1. apexbt.com [apexbt.com]
- 2. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
N-(3-Pyridyl)indomethacinamide: A Comparative Analysis of Dose-Response Relationships in COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-(3-Pyridyl)indomethacinamide, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, with other relevant non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present a compilation of in vitro and in vivo data to validate its dose-response relationship, alongside detailed experimental protocols for key assays.
Executive Summary
This compound emerges as a highly potent and selective inhibitor of the COX-2 enzyme, an established target for anti-inflammatory therapies. This guide compares its activity with the non-selective COX inhibitor indomethacin (B1671933) and the selective COX-2 inhibitors celecoxib (B62257) and rofecoxib. While in vitro data robustly supports the superior selectivity of this compound, in vivo dose-response data for this specific compound in standard inflammatory models remains to be publicly detailed. This guide compiles the available data to offer a clear perspective on its preclinical profile.
Data Presentation
In Vitro COX Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and comparator compounds against COX-1 and COX-2 enzymes. Lower IC50 values indicate greater potency. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50, with higher values indicating greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | >66 | 0.052 | >1269 |
| Indomethacin | 0.03 | 0.89 | 0.03 |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >100 | 0.018 | >5555 |
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a standard in vivo assay to assess the anti-inflammatory activity of compounds. The table below presents dose-response data for comparator drugs in this model. Data for this compound in this specific public assay is not available; however, the original research indicates that indomethacin amides are orally active anti-inflammatory agents in this model.
| Compound | Dose (mg/kg) | Inhibition of Edema (%) |
| This compound | Data not publicly available | Data not publicly available |
| Indomethacin | 1 | 29 |
| 3 | 45 | |
| 10 | 54[1] | |
| Celecoxib | 1 | Statistically significant anti-inflammatory effect[2][3] |
| 10 | Statistically significant anti-inflammatory effect[2][3] | |
| 30 | Statistically significant anti-inflammatory effect[2][3] | |
| Rofecoxib | 1.5 | Abolished hyperalgesia with little reduction of edema |
| 5 | Abolished hyperalgesia with little reduction of edema | |
| 15 | Abolished hyperalgesia with little reduction of edema |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Principle: The assay measures the production of prostaglandin (B15479496) E2 (PGE2) from arachidonic acid by recombinant human COX-1 or COX-2. The amount of PGE2 produced is quantified using an enzyme immunoassay (EIA).
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) and control inhibitors
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
PGE2 EIA kit
-
96-well plates
-
Incubator
-
Plate reader
Procedure:
-
Prepare solutions of the test compound and control inhibitors at various concentrations.
-
In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound or vehicle control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., a solution of hydrochloric acid).
-
Dilute the reaction mixture and use a PGE2 EIA kit to quantify the amount of PGE2 produced.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the anti-inflammatory activity of a test compound in an acute model of inflammation.
Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Materials:
-
Rats (e.g., male Sprague-Dawley, 150-200 g)
-
Carrageenan solution (e.g., 1% w/v in saline)
-
Test compound and vehicle control
-
Plebysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Fast the animals overnight before the experiment with free access to water.
-
Administer the test compound or vehicle control orally or via another appropriate route at various doses.
-
After a specified pre-treatment time (e.g., 60 minutes), inject a standard volume of carrageenan solution (e.g., 0.1 mL) into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[1]
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the volume at that time point.
-
Calculate the percentage of inhibition of edema for each dose of the test compound at each time point using the following formula: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100
-
Analyze the data to determine the dose-response relationship.
Mandatory Visualization
Caption: Simplified signaling pathway of COX-1 and COX-2 and the inhibitory action of this compound and Indomethacin.
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 3. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index: N-(3-Pyridyl)indomethacinamide Versus Standard NSAIDs
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the therapeutic index of the selective COX-2 inhibitor, N-(3-Pyridyl)indomethacinamide, against the non-selective NSAID, indomethacin (B1671933). This analysis is supported by experimental data from preclinical studies to offer insights into the potential safety and efficacy profile of this novel compound.
Executive Summary
This compound has been designed as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme isoform strongly associated with inflammation and pain. In contrast, traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin are non-selective, inhibiting both COX-1 and COX-2. The inhibition of COX-1 is linked to common and sometimes severe gastrointestinal side effects. This guide synthesizes available preclinical data to assess the therapeutic index of this compound in comparison to indomethacin, focusing on anti-inflammatory and analgesic efficacy versus gastrointestinal toxicity.
Data Presentation: A Quantitative Comparison
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety. The following tables summarize key preclinical data for this compound and indomethacin.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | >66[1] | 0.052[1] | >1269 |
| Indomethacin | 0.09 | 0.47 | 0.19 |
IC50: The half maximal inhibitory concentration.
Table 2: In Vivo Efficacy in Animal Models
| Compound | Analgesic Efficacy (Acetic Acid-Induced Writhing, Mouse) - ED50 (mg/kg) | Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema, Rat) - ED50 (mg/kg) |
| This compound | Data not available in searched literature | Data not available in searched literature |
| Indomethacin | ~5[2] | 10[3] |
ED50: The dose that produces a therapeutic effect in 50% of the population.
Table 3: In Vivo Gastrointestinal Toxicity in Animal Models
| Compound | Ulcerogenic Dose (Rat) - UD50 (mg/kg, p.o.) | |---|---|---| | this compound | Data not available in searched literature | | Indomethacin | 7 |
UD50: The dose that causes ulcers in 50% of the test subjects.
Table 4: Calculated Therapeutic Index (Gastrointestinal Safety)
| Compound | Therapeutic Index (Analgesic Efficacy vs. GI Toxicity) | Therapeutic Index (Anti-inflammatory Efficacy vs. GI Toxicity) |
| This compound | Not calculable from available data | Not calculable from available data |
| Indomethacin | 1.4 | 0.7 |
Therapeutic Index calculated as UD50 / ED50.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following are standard protocols used to assess the efficacy and toxicity of NSAIDs.
Acetic Acid-Induced Writhing Test (Analgesic Efficacy)
This widely used model assesses the peripheral analgesic activity of a compound.
-
Animal Model: Male albino mice are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound (e.g., this compound or indomethacin) or vehicle is administered orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of hind limbs).
-
The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing in the treated groups is calculated relative to the vehicle control group. The ED50 is then determined from the dose-response curve.
Carrageenan-Induced Paw Edema (Anti-inflammatory Efficacy)
This is a standard and reproducible model of acute inflammation.
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Procedure:
-
The basal volume of the rat's hind paw is measured using a plethysmometer.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a specified time, a 1% solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce inflammation and edema.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3]
-
-
Data Analysis: The percentage inhibition of edema in the treated groups is calculated in comparison to the control group. The ED50 is determined from the dose-response data.
NSAID-Induced Gastric Ulcer Model (Gastrointestinal Toxicity)
This model evaluates the potential of a compound to cause gastric damage.
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Procedure:
-
Animals are fasted for 24 hours with free access to water.
-
The test compound is administered orally at various doses.
-
After a set period (e.g., 4-6 hours), the animals are euthanized, and their stomachs are removed.
-
The stomachs are opened along the greater curvature and examined for the presence of ulcers and lesions.
-
-
Data Analysis: The severity of gastric damage is scored based on the number and size of the lesions. The ulcer index is calculated for each group, and the UD50 is determined from the dose-response relationship.
Mandatory Visualizations
Signaling Pathway of Prostaglandin Synthesis and NSAID Action
Caption: Mechanism of action of NSAIDs on the cyclooxygenase pathway.
Experimental Workflow for Assessing Therapeutic Index
References
N-(3-Pyridyl)indomethacinamide: A Review of Publicly Available Preclinical Data
Despite interest in indomethacin (B1671933) derivatives for therapeutic applications, a comprehensive, publicly available body of peer-reviewed literature validating the specific anticancer claims of N-(3-Pyridyl)indomethacinamide remains elusive. Extensive searches for quantitative experimental data, detailed protocols, and direct comparisons with alternative compounds have not yielded specific results for this particular molecule.
This compound, also identified by its chemical name 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-pyridin-3-ylacetamide and cataloged under CHEMBL ID CHEMBL329480, belongs to a class of compounds derived from the non-steroidal anti-inflammatory drug (NSAID) indomethacin. Indomethacin itself has been investigated for its potential anticancer effects, which are often attributed to its inhibition of cyclooxygenase (COX) enzymes. It is hypothesized that derivatives such as this compound may exhibit modified or enhanced biological activity.
However, without specific studies on this compound, any claims regarding its efficacy, mechanism of action, and comparative performance cannot be substantiated with the rigorous, peer-reviewed data required by the scientific community. The generation of a detailed comparison guide necessitates access to such data, including IC50 values from anticancer assays, evidence of target engagement (e.g., c-MET inhibition), and the precise methodologies used to obtain these results.
Putative Signaling Pathways for Indomethacin Derivatives
While data for this compound is not available, the parent compound, indomethacin, and related derivatives are often investigated for their role in modulating key signaling pathways implicated in cancer. One such pathway is the c-MET signaling cascade, which is crucial for cell proliferation, migration, and invasion. Aberrant activation of the c-MET receptor tyrosine kinase is a known driver in various cancers.
Below is a generalized diagram illustrating the c-MET signaling pathway, a potential area of investigation for novel anticancer agents.
Caption: Generalized c-MET signaling pathway.
Hypothetical Experimental Workflow
A typical preclinical workflow to validate the claims of a novel anticancer compound would involve a series of in vitro experiments. The following diagram outlines a logical sequence for such an evaluation.
Caption: Standard preclinical in vitro workflow.
Data Summary and Comparison
Without peer-reviewed experimental data, a quantitative comparison is not possible. A comparative table would typically include:
-
Compound: Name of the molecule (e.g., this compound).
-
Alternative: Comparator drug (e.g., Indomethacin, Crizotinib).
-
Assay Type: The specific experiment conducted (e.g., MTT assay, c-MET kinase assay).
-
Cell Line: The cancer cell line used (e.g., A549 lung cancer, HT-29 colon cancer).
-
Result (e.g., IC50): The quantitative outcome, such as the half-maximal inhibitory concentration.
Safety Operating Guide
Prudent Disposal of N-(3-Pyridyl)indomethacinamide in a Laboratory Setting
Disclaimer: This document provides guidance for the proper disposal of N-(3-Pyridyl)indomethacinamide. All procedures must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
This compound is a derivative of the potent non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). While a Safety Data Sheet (SDS) from one supplier suggests the compound is not classified as hazardous, a conservative and safety-first approach is imperative due to the significant toxicity of the parent compound, indomethacin.[1] Indomethacin is classified as acutely toxic ("Fatal if swallowed"), a suspected mutagen, and may damage fertility or the unborn child.[1] Therefore, it is prudent to manage this compound as a hazardous pharmaceutical waste.
Hazard Assessment and Waste Classification
Proper waste disposal begins with a thorough hazard assessment. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3][4][5]
Given the properties of its precursors, indomethacin and a pyridine (B92270) derivative, this compound waste should be evaluated for the following:
-
Toxicity: The parent compound, indomethacin, is highly toxic.[1][6][7] By extension, this compound should be presumed toxic.
-
Environmental Hazard: Indomethacin is noted as potentially causing long-lasting harmful effects to aquatic life.[1] Pyridine is also harmful to aquatic life.[8]
Based on this assessment, this compound waste should be classified and handled as hazardous chemical waste .
Quantitative Data Summary
The following table summarizes key hazard data for the parent compounds, which should inform the handling and disposal of this compound.
| Property | Indomethacin | Pyridine | This compound |
| CAS Number | 53-86-1 | 110-86-1 | 261766-29-4 |
| Primary Hazards | Acute Toxicity (Oral), Germ Cell Mutagenicity, Reproductive Toxicity, Serious Eye Damage, Skin Sensitization, STOT (Repeated Exposure), Aquatic Chronic.[1] | Highly Flammable Liquid and Vapor, Harmful if Swallowed, in Contact with Skin, or if Inhaled, Causes Skin and Eye Irritation.[8][9] | Presumed toxic based on parent compound |
| GHS Hazard Statements | H300 (Fatal if swallowed), H317, H318, H335, H341, H360, H373, H413.[1] | H225 (Highly flammable liquid and vapour), H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315, H319.[8][9] | Not classified (precautionary handling) |
| Disposal Consideration | As hazardous waste. Must not be disposed of with household waste. Prevent from reaching sewage system.[1] | Burn in a chemical incinerator. Do not let product enter drains.[8] | Treat as hazardous chemical waste. |
Experimental Protocols: Waste Segregation and Disposal
The following step-by-step protocol ensures the safe handling and disposal of this compound waste.
1. Waste Identification and Segregation:
- Solid Waste: Collect all solid materials contaminated with this compound, including the pure compound, unused reagents, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and contaminated labware (e.g., vials, tubes). This waste stream should be segregated from non-hazardous laboratory trash.
- Liquid Waste: Collect all solutions containing this compound. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department. Incompatible wastes must never be mixed.[10]
- Sharps Waste: Needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[11][12]
2. Waste Container Selection and Labeling:
- Use only approved, compatible, and leak-proof containers for waste accumulation.[10][13]
- All containers must be clearly labeled with the words "Hazardous Waste ".[14]
- The label must also include the full chemical name: "This compound " and identify the primary hazard (e.g., "Toxic ").
- Note the accumulation start date on the label.
3. On-Site Accumulation:
- Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][14] The SAA must be at or near the point of generation and under the control of laboratory personnel.[10]
- Ensure all waste containers are kept securely closed except when adding waste.
- Store the waste away from incompatible materials, heat sources, and high-traffic areas.
4. Disposal Procedure:
- DO NOT dispose of this compound down the drain or in the regular trash.[15][16] This practice is prohibited for hazardous waste and can contaminate water systems.[17]
- Contact your institution's EHS department to schedule a pickup of the hazardous waste.
- Follow all institutional procedures for waste pickup, including completing any required forms or manifests.[18]
5. Decontamination of Empty Containers:
- Containers that held pure this compound should be considered hazardous waste themselves.
- If the parent compound, indomethacin, is considered an acutely hazardous "P-listed" waste by your local regulators, the empty container must be triple-rinsed.[19] The rinsate must be collected and disposed of as hazardous waste.
- Consult your EHS department for specific procedures on decontaminating and disposing of "RCRA empty" containers.
Visual Guidance
Disposal Decision Workflow
The following diagram outlines the essential decision-making process for the disposal of this compound and associated waste materials.
Logical Relationship: Hazard Assessment
This diagram illustrates the logic for treating this compound as hazardous waste based on the properties of its parent compounds.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 3. amienvironmental.com [amienvironmental.com]
- 4. epa.gov [epa.gov]
- 5. Listed and Characteristic Wastes - New Pig [newpig.com]
- 6. INDOMETHACIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. carlroth.com [carlroth.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. Laboratory waste | Staff Portal [staff.ki.se]
- 13. odu.edu [odu.edu]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 16. danielshealth.com [danielshealth.com]
- 17. rxdestroyer.com [rxdestroyer.com]
- 18. epa.gov [epa.gov]
- 19. sites.rowan.edu [sites.rowan.edu]
Essential Safety and Operational Guide for Handling N-(3-Pyridyl)indomethacinamide
Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. The information provided is based on the available Safety Data Sheet (SDS) for N-(3-Pyridyl)indomethacinamide and its parent compound, Indomethacin, as well as general laboratory safety practices. A thorough risk assessment should be conducted before handling this compound.
Hazard Assessment
The Safety Data Sheet (SDS) for this compound states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, it is a derivative of Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID). The SDS for Indomethacin indicates significant health hazards, including:
-
Serious Eye Damage: Causes serious eye damage.[1]
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.[1]
-
Reproductive Toxicity: May damage fertility or the unborn child.[1]
-
Skin Sensitization: May cause an allergic skin reaction.[1]
-
Specific Target Organ Toxicity: May cause respiratory irritation and damage to organs through prolonged or repeated exposure.[1]
Given the potential for this compound to exhibit similar, though likely less severe, toxicological properties to its parent compound, a cautious approach to handling is imperative.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical fume hood or ventilated balance enclosure | Nitrile gloves (double-gloving recommended) | Safety glasses with side shields | N95/FFP2 respirator or higher, depending on dustiness | Lab coat |
| Solution Preparation | Chemical fume hood | Nitrile gloves | Chemical splash goggles | As needed, based on vapor pressure and concentration | Lab coat |
| General Handling | Well-ventilated laboratory | Nitrile gloves | Safety glasses | Not generally required | Lab coat |
Donning and Doffing PPE: Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for the safe handling of this compound.
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) before handling the solid compound.
-
-
Weighing and Transfer:
-
Perform all manipulations of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use disposable weigh boats or papers to avoid cross-contamination.
-
Handle the compound gently to avoid creating dust.
-
-
Dissolving:
-
Add solvent to the vial containing the pre-weighed compound slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
If heating is necessary, do so in a well-ventilated area, away from flammable materials.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the compound. A 70% ethanol (B145695) solution is generally effective for cleaning.
-
Dispose of all contaminated disposable materials as outlined in the disposal plan.
-
Remove PPE following the correct doffing procedure and wash hands thoroughly.
-
Emergency Procedures
Spill Response:
-
Solid Spills: Gently cover the spill with absorbent material to avoid raising dust. Collect the material into a sealed, labeled waste container.
-
Liquid Spills: Absorb with an inert material (e.g., vermiculite, sand). Collect all contaminated materials into a sealed, labeled waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor.[3][5] Rinse mouth.[3][5]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Disposal Plan
Although the SDS for this compound does not classify it as hazardous, it is prudent to follow procedures for chemical waste disposal.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect unused solutions containing the compound in a labeled, sealed waste container. Do not pour down the drain unless permitted by local regulations and after a thorough risk assessment.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as liquid chemical waste. Once clean, the container can be disposed of in the regular trash, with the label defaced.[6]
Disposal Pathway:
All chemical waste should be disposed of through your institution's hazardous waste management program.[3] Clearly label all waste containers with the contents.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
